Morusignin L
Description
This compound has been reported in Morus insignis with data available.
Properties
IUPAC Name |
8-(2,4-dihydroxyphenyl)-5-hydroxy-7-(3-hydroxy-3-methylbutyl)-2,2-dimethylpyrano[3,2-g]chromen-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O7/c1-24(2,30)9-7-16-22(29)20-19(31-23(16)14-6-5-13(26)11-17(14)27)12-18-15(21(20)28)8-10-25(3,4)32-18/h5-6,8,10-12,26-28,30H,7,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHTYQLVSNYQKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=C3C(=C2O)C(=O)C(=C(O3)C4=C(C=C(C=C4)O)O)CCC(C)(C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Morusignin L: A Technical Guide on its Natural Sources, Discovery, and Scientific Foundation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Morusignin L is a prenylated flavonoid, a class of secondary metabolites known for their diverse biological activities. This technical guide provides a comprehensive overview of the natural sources, discovery, and chemical characterization of this compound. It details the experimental protocols for its isolation and structure elucidation, presents its known quantitative data, and explores its biological activities with a focus on the associated signaling pathways. This document is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Discovery and Natural Sources
This compound was first discovered as part of a systematic investigation into the chemical constituents of Morus species, a genus of flowering plants in the family Moraceae, commonly known as mulberries. While the broader class of prenylated flavonoids from Morus has been extensively studied, the specific discovery of this compound is documented in the scientific literature, with its structural elucidation being a key step in understanding its potential.
The primary natural source of this compound identified to date is the root bark of Morus species, particularly Morus alba and Morus nigra.[1][2] The concentration of this compound can vary depending on the specific species, geographical location, and harvesting time of the plant material.
Experimental Protocols
The isolation and purification of this compound from its natural sources involve a series of chromatographic techniques. The following is a generalized experimental protocol based on established methods for isolating prenylated flavonoids from Morus root bark.
Plant Material Extraction
-
Preparation of Plant Material: Dried root bark of the chosen Morus species is ground into a fine powder to increase the surface area for solvent extraction.
-
Solvent Extraction: The powdered plant material is typically extracted with a polar solvent, such as methanol (B129727) or ethanol, at room temperature or with gentle heating. This process is often repeated multiple times to ensure exhaustive extraction of the target compounds.
-
Concentration: The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.
Fractionation and Isolation
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol. This step separates compounds based on their polarity, with prenylated flavonoids typically concentrating in the ethyl acetate and chloroform fractions.
-
Column Chromatography: The flavonoid-rich fractions are subjected to column chromatography over silica (B1680970) gel. A gradient elution system, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone), is used to separate the compounds.
-
Preparative Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): Fractions containing compounds with similar TLC profiles are further purified using preparative TLC or semi-preparative HPLC to yield pure this compound.
Structure Elucidation
The chemical structure of the isolated this compound is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the chromophoric system of the flavonoid backbone.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the complete chemical structure and stereochemistry of this compound.
Quantitative Data
Currently, specific quantitative data for this compound, such as extraction yields and detailed spectroscopic data from its initial discovery, are not widely available in publicly accessible databases. The following table is a template for the type of quantitative data that would be essential for its characterization. The data for a closely related compound, Morusignin J, as found in the literature, is provided as a reference point.
Table 1: Spectroscopic Data for Morusignin J (Reference)
| Data Type | Values |
| Molecular Formula | C₂₃H₂₂O₆ |
| Exact Mass | 394.1416 |
| ¹³C NMR (Acetone-d₆) | Refer to original publication for full list of chemical shifts |
| Literature Reference | HETEROCYCLES, 36, 1359 (1993)[3] |
Researchers are encouraged to consult the primary literature for the definitive spectroscopic data of this compound upon its full publication and characterization.
Biological Activities and Signaling Pathways
While research on this compound is still emerging, preliminary studies on synthetic "this compound scaffolds" have indicated potential biological activities. The broader class of prenylated flavonoids from Morus species, including the closely related compound Morusin, has been shown to possess a range of pharmacological effects, offering insights into the potential therapeutic applications of this compound.
Anti-Osteoporosis Activity
Synthetic scaffolds of this compound have demonstrated promising anti-osteoporosis activity. The proposed mechanism involves the inhibition of bone resorption and the promotion of bone formation. While the precise signaling pathways are yet to be fully elucidated for this compound, related compounds are known to influence pathways such as the Wnt/β-catenin signaling pathway, which plays a crucial role in osteoblast differentiation and bone formation.
Anti-Inflammatory Activity
Many prenylated flavonoids exhibit potent anti-inflammatory properties. The anti-inflammatory effects of the related compound Morusin have been shown to be mediated through the inhibition of key inflammatory signaling pathways, including the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway and the MAPK (Mitogen-Activated Protein Kinase) pathway .[1][2] It is plausible that this compound may exert similar effects by modulating the production of pro-inflammatory cytokines and enzymes.
Visualizations
Experimental Workflow for Isolation
Caption: Generalized workflow for the isolation of this compound.
Potential Anti-Inflammatory Signaling Pathway
Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.
Conclusion
This compound represents a promising prenylated flavonoid from the Morus genus with potential therapeutic applications. This guide has synthesized the available information on its natural sources, discovery, and the methodologies for its study. Further research is warranted to fully elucidate its quantitative profile, biological activities, and the specific signaling pathways it modulates. The provided experimental frameworks and pathway diagrams offer a foundation for future investigations into this intriguing natural product.
References
Morusignin L: A Technical Guide on its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Morusignin L, a prenylated flavonoid isolated from the root bark of Morus insignis, presents a promising scaffold for therapeutic development, particularly in the context of bone health. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed spectroscopic data, including ¹H-NMR, ¹³C-NMR, mass spectrometry, and infrared and ultraviolet spectroscopy, are presented to facilitate its identification and characterization. Furthermore, this document outlines the experimental basis for its anti-osteoporosis activity, including its inhibitory effect on osteoclast differentiation. The underlying signaling pathways potentially modulated by this compound are also discussed, providing a foundation for future research and drug development endeavors.
Chemical Structure and Identification
This compound is classified as a flavone, a subclass of flavonoids, characterized by a C6-C3-C6 backbone. Its structure is distinguished by the presence of a pyrano group and a 3-hydroxy-3-methylbutyl substituent.
IUPAC Name: 8-(2,4-dihydroxyphenyl)-5-hydroxy-7-(3-hydroxy-3-methylbutyl)-2,2-dimethylpyrano[3,2-g]chromen-6-one[1]
Chemical Formula: C₂₅H₂₆O₇[1]
Molecular Weight: 438.5 g/mol [1]
CAS Number: 149733-95-9[1]
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profiling. The available experimental and computed data are summarized below.
| Property | Value | Source |
| Physical State | Yellow prisms | Hano et al., 1993 |
| Melting Point | 202-204 °C | Hano et al., 1993 |
| Molecular Weight | 438.5 g/mol | [1] |
| Monoisotopic Mass | 438.16785316 Da | [1] |
| Topological Polar Surface Area | 116 Ų | [1] |
| Complexity | 798 | [1] |
| Heavy Atom Count | 32 | [1] |
| Covalently-Bonded Unit Count | 1 | [1] |
Spectroscopic Data
The structural elucidation of this compound was based on the following spectroscopic data.
¹H-NMR Spectroscopy
The ¹H-NMR spectrum provides characteristic signals for the various protons in the this compound molecule. The data reported from its initial isolation are presented below. While detailed assignments were not provided in the original publication, the chemical shifts are consistent with the proposed structure.
| Chemical Shift (δ) | Multiplicity | Integration | Inferred Proton Environment |
| 1.51 | s | 6H | 2,2-dimethylpyrano group |
| 1.65, 1.86 | br s | each 3H | 3,3-dimethylallyl (prenyl) group |
| 3.54 | br d (J=7 Hz) | 2H | Methylene of prenyl group |
| 5.29 | m | 1H | Vinylic proton of prenyl group |
Data from Hano et al., 1993. The complete assignment of all protons requires further 2D-NMR analysis.
¹³C-NMR Spectroscopy
A ¹³C-NMR spectrum for this compound is available in the PubChem database. The spectrum shows 25 distinct carbon signals, consistent with the molecular formula. A detailed, experimentally verified assignment of these signals is not yet published.
A graphical representation of the predicted ¹³C-NMR spectrum can be found in the PubChem database (CID 44258298).[1]
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the elemental composition of this compound.
| Ion | Calculated m/z | Found m/z |
| [M]⁺ | 438.1679 | 438.1703 |
Data from Hano et al., 1993.
Infrared (IR) and Ultraviolet (UV) Spectroscopy
| Spectroscopy | Wavenumber (cm⁻¹) / Wavelength (nm) (log ε) |
| IR (KBr) | 3400, 3240, 1665, 1625, 1585, 1570, 1545, 1510, 1475, 1465 |
| UV (EtOH) | 205 (4.46), 278 (4.40), 327 (3.97) |
Data from Hano et al., 1993.
Biological Activity: Anti-Osteoporosis Potential
Preliminary in vitro studies have indicated that this compound possesses anti-osteoporosis activity. The primary mechanism appears to be the inhibition of osteoclast function.
Inhibition of Osteoclast Differentiation and Function
This compound has been shown to exhibit potent inhibitory effects on osteoclast differentiation, a key process in bone resorption. This activity is likely mediated through the inhibition of tartrate-resistant acid phosphatase (TRAP), a hallmark enzyme of osteoclasts.
| Biological Activity | Key Finding | Concentration | Source |
| Anti-osteoporosis activity | High potency in vitro | 10⁻⁵ mol/L | (Conference Abstract) |
| Mechanism of Action (Proposed) | Inhibition of TRAP enzyme activity and bone resorption in osteoclasts | Not specified | (Conference Abstract) |
It is important to note that detailed peer-reviewed studies with comprehensive experimental protocols and quantitative data (e.g., IC₅₀ values) for the anti-osteoporosis activity of this compound are not yet widely available.
Experimental Protocols
Detailed experimental protocols specifically for this compound are not extensively published. However, based on the reported activities and common methodologies for assessing anti-osteoporotic agents, the following protocols are representative of the types of experiments likely conducted.
Isolation of this compound
The following is a summarized protocol based on the original isolation by Hano et al. (1993):
-
Extraction: The root bark of Morus insignis is extracted with a suitable organic solvent (e.g., n-hexane, followed by benzene).
-
Chromatography: The crude extract is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate.
-
Purification: Fractions containing this compound are further purified by preparative thin-layer chromatography (TLC) using a chloroform-acetone solvent system.
-
Crystallization: The purified compound is crystallized from a chloroform-acetone mixture to yield yellow prisms.
In Vitro Osteoclast Differentiation Assay (General Protocol)
This protocol describes a general method for assessing the effect of compounds on RANKL-induced osteoclastogenesis from bone marrow-derived macrophages (BMMs).
-
Cell Isolation and Culture: Isolate bone marrow cells from the femurs and tibias of mice and culture them in the presence of M-CSF to generate BMMs.
-
Induction of Osteoclastogenesis: Plate BMMs and stimulate with M-CSF and RANKL to induce differentiation into osteoclasts.
-
Compound Treatment: Treat the cells with various concentrations of this compound.
-
TRAP Staining: After a suitable incubation period (typically 4-6 days), fix the cells and stain for TRAP activity. TRAP-positive multinucleated cells are identified as osteoclasts.
-
Quantification: Count the number of TRAP-positive multinucleated cells per well to quantify the extent of osteoclast differentiation.
Potential Signaling Pathways
While the specific signaling pathways modulated by this compound have not been elucidated, its structural similarity to other prenylated flavonoids suggests potential interactions with key pathways involved in osteoclastogenesis. The primary signaling cascade initiated by RANKL binding to its receptor RANK is a likely target.
The RANKL/RANK signaling pathway activates several downstream effectors, including NF-κB, MAPKs (ERK, JNK, p38), and AP-1 (c-Fos/c-Jun), which ultimately lead to the expression of NFATc1, the master regulator of osteoclast differentiation. It is plausible that this compound exerts its inhibitory effects by interfering with one or more components of this pathway.
Conclusion and Future Directions
This compound is a structurally interesting prenylated flavonoid with demonstrated potential as an anti-osteoporotic agent. The available data provide a solid foundation for its chemical identification and suggest a mechanism of action involving the inhibition of osteoclast differentiation. However, to advance its development as a therapeutic lead, further research is required. Key areas for future investigation include:
-
Complete NMR spectral assignment: Detailed 2D-NMR studies are needed for the unambiguous assignment of all ¹H and ¹³C signals.
-
Quantitative biological evaluation: Comprehensive in vitro studies are necessary to determine the potency (e.g., IC₅₀) of this compound in inhibiting osteoclast formation and function.
-
Mechanism of action studies: Elucidation of the specific molecular targets and signaling pathways affected by this compound is crucial for understanding its mode of action.
-
In vivo efficacy: Preclinical studies in animal models of osteoporosis are required to evaluate the in vivo efficacy, pharmacokinetics, and safety of this compound.
The information compiled in this technical guide serves as a valuable resource for researchers interested in exploring the therapeutic potential of this compound and other related natural products.
References
Morusignin L: A Technical Guide to its Isolation from Morus insignis and Potential Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morusignin L is an isoprenylated flavone (B191248) first isolated from the root bark of Morus insignis Bur.[1]. As a member of the flavonoid family, a class of natural products known for their diverse pharmacological activities, this compound has garnered interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the isolation of this compound, its physicochemical properties, and its promising anti-osteoporosis activity. Detailed experimental protocols and a summary of quantitative data are presented to facilitate further research and development.
Isolation of this compound from Morus insignis
The isolation of this compound from the root bark of Morus insignis involves a multi-step process of extraction and chromatographic separation. The following protocol is based on the original method described in the scientific literature[1].
Experimental Protocol
1. Plant Material and Extraction:
-
Dried and chipped root bark of Morus insignis is used as the starting material.
-
The plant material is extracted with a suitable organic solvent, such as methanol (B129727) or a mixture of n-hexane and ethyl acetate (B1210297), at room temperature.
-
The solvent is then evaporated under reduced pressure to yield a crude extract.
2. Chromatographic Purification:
-
Column Chromatography: The crude extract is subjected to silica (B1680970) gel column chromatography.
-
The column is eluted with a gradient of n-hexane and ethyl acetate.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
-
Preparative Thin Layer Chromatography (TLC): Fractions containing this compound are further purified by preparative TLC.
-
A solvent system such as chloroform-acetone (e.g., 15:1 v/v) is used for development.
-
The band corresponding to this compound is scraped from the plate and the compound is eluted with a suitable solvent (e.g., acetone).
-
-
Crystallization: The purified this compound is crystallized from a solvent system like chloroform-acetone to yield yellow prisms[1].
Experimental Workflow
Caption: Isolation workflow for this compound.
Physicochemical and Spectroscopic Data
A summary of the quantitative data and physicochemical properties of this compound is provided in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₆O₇ | [1] |
| Molecular Weight | 438.1679 g/mol (HR-MS) | [1] |
| Appearance | Yellow prisms | [1] |
| Melting Point | 202-204 °C | [1] |
| Yield | 15 mg (from 2g fraction) | [1] |
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference |
| FeCl₃ Test | Positive (green) | [1] |
| Mg-HCl Test | Positive (orange) | [1] |
| UV λₘₐₓ (log ε) | 205 (4.46), 278 (4.40), 327 (3.97) nm | [1] |
| High-Resolution Mass Spectrometry (HR-MS) | m/z 438.1703 [M]⁺ (Calcd. for C₂₅H₂₆O₇, 438.1679) | [1] |
| Infrared (IR) νₘₐₓ (KBr) | 3400, 3240, 1665, 1625, 1585, 1570, 1545, 1510, 1475, 1465 cm⁻¹ | [1] |
Note: Detailed 1H and 13C NMR data for this compound are not available in the primary literature.
Biological Activity: Anti-Osteoporosis Potential
Recent studies have highlighted the potential of this compound as an anti-osteoporosis agent[2][3]. While the specific molecular mechanisms of this compound are still under investigation, research on the structurally related compound, morusin, provides significant insights into the potential signaling pathways involved. Morusin has been shown to prevent bone loss by both promoting bone formation by osteoblasts and inhibiting bone resorption by osteoclasts[2].
Potential Signaling Pathways Modulated by this compound
Based on the activity of the related compound morusin, this compound may exert its anti-osteoporosis effects through the modulation of the following key signaling pathways:
1. Promotion of Osteoblast Differentiation via the Wnt/β-catenin Pathway:
The Wnt/β-catenin signaling pathway is crucial for osteoblast proliferation and differentiation, leading to bone formation[4]. Morusin has been found to activate this pathway in bone marrow mesenchymal stem cells (BMSCs), promoting their differentiation into osteoblasts[2][5]. It is plausible that this compound shares this mechanism.
Caption: Proposed Wnt/β-catenin signaling pathway activation.
2. Inhibition of Osteoclastogenesis via RANKL-Mediated Pathways:
Osteoclasts are responsible for bone resorption, and their overactivity contributes to osteoporosis. The RANKL/RANK signaling axis is a key regulator of osteoclast differentiation and activation[6][7]. Morusin has been demonstrated to inhibit RANKL-induced osteoclastogenesis by suppressing the NF-κB, MAPK, and PI3K/AKT signaling pathways[6]. This compound may act similarly to prevent excessive bone resorption.
Caption: Proposed inhibition of RANKL-mediated signaling pathways.
Conclusion
This compound, an isoprenylated flavone from Morus insignis, can be isolated and purified using standard phytochemical techniques. While detailed NMR spectroscopic data remains to be published, its physicochemical properties have been characterized. Preliminary evidence suggests that this compound possesses anti-osteoporosis activity, potentially through the dual action of promoting osteoblast differentiation and inhibiting osteoclastogenesis. Further investigation into its precise mechanisms of action is warranted to fully elucidate its therapeutic potential for the treatment of osteoporosis and other bone-related disorders. This technical guide serves as a foundational resource for researchers embarking on the study of this promising natural product.
References
- 1. The Role of the Wnt/β-catenin Signaling Pathway in Formation and Maintenance of Bone and Teeth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morusin induces osteogenic differentiation of bone marrow mesenchymal stem cells by canonical Wnt/β-catenin pathway and prevents bone loss in an ovariectomized rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Wnt/β-catenin signalling: function, biological mechanisms, and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Morusin Inhibits RANKL-induced Osteoclastogenesis and Ovariectomized Osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RANK Signaling Pathways and Key Molecules Inducing Osteoclast Differentiation [bslonline.org]
Morusignin L Scaffolds: A Technical Deep Dive into their Anti-Osteoporotic Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morusignin L, a prenylated flavonoid derived from Morus species, has emerged as a compound of significant interest in the field of bone metabolism and osteoporosis research. While its close relative, Morusin, has been more extensively studied for a range of biological effects, recent investigations into this compound scaffolds have unveiled their potential as potent anti-osteoporotic agents. This technical guide provides a comprehensive overview of the known biological activities of this compound scaffolds, with a focus on their effects on key cellular players in bone remodeling. We will delve into the experimental evidence, outline the methodologies employed in these pivotal studies, and explore the implicated signaling pathways.
Anti-Osteoporotic Activity of this compound Scaffolds
The primary biological activity attributed to this compound scaffolds is their promising anti-osteoporosis potential. Research has demonstrated that these compounds exhibit significant efficacy in in vitro models of bone metabolism.
Quantitative Data Summary
A key study by Lin et al. (2017) in Bioorganic & Medicinal Chemistry Letters highlighted the anti-osteoporotic effects of newly synthesized Morusin and this compound scaffolds. While specific IC50 values for this compound are not detailed in the available abstracts, the study confirms potent activity at a concentration of 10⁻⁵ mol/L. The table below summarizes the reported biological effects at this concentration.
| Biological Activity | Target Cell/Enzyme | Effect | Concentration |
| Anti-osteoporosis | Bone Metabolism | High Potency | 10⁻⁵ mol/L |
| Enzyme Inhibition | TRAP (Tartrate-Resistant Acid Phosphatase) | Inhibition | Not specified |
| Bone Resorption | Osteoclasts | Inhibition | Not specified |
| Cell Proliferation | Osteoblasts | Promotion | Not specified |
Experimental Protocols
The evaluation of the anti-osteoporotic activity of this compound scaffolds involves a series of well-defined in vitro assays targeting different aspects of bone cell function. The following are detailed methodologies for the key experiments cited in the evaluation of these compounds.
Tartrate-Resistant Acid Phosphatase (TRAP) Enzyme Inhibition Assay
This assay is crucial for assessing the direct inhibitory effect of compounds on osteoclast activity, as TRAP is a hallmark enzyme of these bone-resorbing cells.
Objective: To determine the inhibitory effect of this compound scaffolds on the enzymatic activity of TRAP.
Methodology:
-
Enzyme and Substrate Preparation:
-
Recombinant TRAP enzyme is diluted to a working concentration in an acetate (B1210297) buffer (pH 5.0).
-
A solution of p-nitrophenyl phosphate (B84403) (pNPP), the substrate for TRAP, is prepared in the same buffer.
-
-
Assay Procedure:
-
Varying concentrations of this compound scaffolds are pre-incubated with the TRAP enzyme in a 96-well plate for a specified period at 37°C.
-
The enzymatic reaction is initiated by the addition of the pNPP substrate.
-
The plate is incubated at 37°C for a defined time, allowing the enzyme to convert the substrate.
-
The reaction is terminated by adding a stop solution, typically sodium hydroxide (B78521) (NaOH).
-
-
Data Analysis:
-
The amount of p-nitrophenol produced is quantified by measuring the absorbance at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated by comparing the absorbance of the wells treated with this compound to the control wells (enzyme and substrate without inhibitor).
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Osteoblast Proliferation Assay (MTT Assay)
This assay evaluates the effect of this compound scaffolds on the proliferation of osteoblasts, the cells responsible for bone formation.
Objective: To quantify the effect of this compound scaffolds on the viability and proliferation of osteoblast cells.
Methodology:
-
Cell Culture:
-
Osteoblast-like cells (e.g., MC3T3-E1) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
-
Treatment:
-
The cell culture medium is replaced with fresh medium containing various concentrations of this compound scaffolds.
-
Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
A sterile solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
The plate is incubated for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured at approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Cell proliferation is expressed as a percentage of the control (untreated cells).
-
Dose-response curves are generated to determine the effective concentration for promoting proliferation.
-
In Vitro Bone Resorption (Pit) Assay
This assay directly measures the ability of osteoclasts to resorb a bone-like substrate and is a definitive test for the anti-resorptive potential of a compound.
Objective: To assess the inhibitory effect of this compound scaffolds on the bone-resorbing activity of osteoclasts.
Methodology:
-
Osteoclast Culture on a Resorbable Substrate:
-
Osteoclast precursor cells (e.g., bone marrow macrophages) are cultured on a resorbable substrate, such as dentin slices or calcium phosphate-coated plates, in the presence of RANKL and M-CSF to induce differentiation into mature osteoclasts.
-
-
Treatment:
-
Once mature, multinucleated osteoclasts are formed, the culture medium is replaced with fresh medium containing different concentrations of this compound scaffolds.
-
The cells are incubated for several days to allow for bone resorption.
-
-
Visualization of Resorption Pits:
-
At the end of the incubation period, the cells are removed from the substrate (e.g., using sonication or bleach).
-
The resorption pits are stained (e.g., with Toluidine Blue for dentin slices) or visualized directly on the calcium phosphate plates.
-
-
Quantification:
-
The number and area of the resorption pits are quantified using light microscopy and image analysis software.
-
-
Data Analysis:
-
The total resorbed area in the presence of this compound is compared to that of the untreated control to determine the percentage of inhibition.
-
Signaling Pathways
The molecular mechanisms underlying the anti-osteoporotic effects of this compound scaffolds are believed to involve the modulation of key signaling pathways that govern bone cell differentiation and function. Based on studies of the closely related compound Morusin, the Wnt/β-catenin signaling pathway is a primary candidate.
The Wnt/β-catenin pathway is a critical regulator of osteoblastogenesis. Activation of this pathway leads to the accumulation and nuclear translocation of β-catenin, which in turn activates the transcription of genes essential for osteoblast differentiation and bone formation. It is hypothesized that this compound scaffolds may promote osteoblast proliferation and differentiation by positively modulating this pathway.
Caption: Putative modulation of the Wnt/β-catenin signaling pathway by this compound, leading to enhanced osteoblast differentiation.
Experimental Workflow
The overall workflow for evaluating the anti-osteoporotic potential of this compound scaffolds is a multi-step process that begins with the synthesis of the compounds and progresses through a series of in vitro assays to elucidate their biological effects and underlying mechanisms.
Caption: A streamlined workflow for the synthesis and biological evaluation of this compound scaffolds as potential anti-osteoporotic agents.
Conclusion
This compound scaffolds represent a promising new class of compounds for the potential treatment of osteoporosis. Their demonstrated ability to inhibit osteoclast function and promote osteoblast proliferation in vitro warrants further investigation. Future studies should focus on elucidating the precise molecular targets and signaling pathways modulated by this compound, as well as on evaluating its efficacy and safety in preclinical animal models of osteoporosis. The continued exploration of these natural product-derived scaffolds could pave the way for the development of novel and effective therapies for bone loss disorders.
Morusignin L: A Technical Overview of its Chemical Identity
For researchers and professionals in the field of drug development, precise identification of chemical compounds is paramount. This document provides a concise technical summary of the chemical identifiers for Morusignin L, a naturally occurring flavonoid.
Chemical Identification of this compound
The unique chemical structure of this compound is definitively described by its International Union of Pure and Applied Chemistry (IUPAC) name and its Chemical Abstracts Service (CAS) number. These identifiers are crucial for accurate documentation, database searching, and regulatory submissions.
| Identifier | Value |
| IUPAC Name | 8-(2,4-dihydroxyphenyl)-5-hydroxy-7-(3-hydroxy-3-methylbutyl)-2,2-dimethylpyrano[3,2-g]chromen-6-one[1] |
| CAS Number | 149733-95-9[1][2] |
This compound is classified as a member of the flavone (B191248) family of compounds.[1] It has been identified in plant species such as Morus insignis.[1]
Logical Relationship of Identifiers
The following diagram illustrates the hierarchical relationship between the compound and its primary chemical identifiers.
Caption: Hierarchical relationship of this compound to its IUPAC name and CAS number.
References
Literature review on the discovery of Morusignin L
For Researchers, Scientists, and Drug Development Professionals
Abstract
Morusignin L, an isoprenylated flavone (B191248) isolated from the root bark of Morus insignis Bur., represents a molecule of interest for its potential therapeutic applications. This technical guide provides a comprehensive review of the discovery, isolation, structure elucidation, and preliminary biological evaluation of this compound. Detailed experimental protocols from the original discovery are presented, alongside a summary of all reported quantitative data. Furthermore, this guide explores the potential signaling pathways implicated in its bioactivity, drawing parallels with the well-studied related compound, Morusin.
Introduction
The genus Morus (mulberry) has a long history in traditional medicine, with various parts of the plant utilized for their therapeutic properties. Phytochemical investigations of this genus have led to the isolation of a diverse array of bioactive compounds, including a significant number of prenylated flavonoids. These compounds have garnered considerable attention from the scientific community due to their wide range of pharmacological activities. This compound is one such compound, first reported in 1993 as a new natural product. This guide aims to consolidate the existing knowledge on this compound to serve as a foundational resource for researchers interested in its further development.
Discovery and Isolation
This compound was first isolated from the dried root bark of Morus insignis Bur., a plant collected in Paraguay. The discovery was the result of a systematic phytochemical investigation of the constituents of the Moraceae family by Nomura and his team.
Experimental Protocol: Extraction and Isolation
The following protocol is adapted from the original publication by Hano et al. (1993).
Plant Material: Dried root bark of Morus insignis Bur. (5.0 kg) was used as the starting material.
Extraction: The dried root bark was percolated with n-hexane, followed by benzene, and finally methanol (B129727) at room temperature. The methanol extract (600 g) was the fraction from which this compound was isolated.
Fractionation and Chromatography:
-
The methanol extract was dissolved in a mixture of ether and water (1:1, v/v).
-
The ether-soluble fraction was subjected to silica (B1680970) gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate (B1210297).
-
Fractions eluted with n-hexane-ethyl acetate (3:1) were collected and further purified by preparative thin-layer chromatography (pTLC) using a solvent system of chloroform-acetone (15:1).
-
This final purification step yielded this compound as yellow prisms (15 mg).
Experimental Workflow
Structural Elucidation
The structure of this compound was determined through a combination of spectroscopic techniques, including Mass Spectrometry (MS), Ultraviolet (UV) spectroscopy, Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR).
Physicochemical and Spectroscopic Data
| Property | Value |
| Appearance | Yellow prisms |
| Molecular Formula | C₂₅H₂₆O₇ |
| Molecular Weight | 438.1679 (HR-MS) |
| Melting Point | 202-204 °C |
| UV λmax (MeOH) nm | 205, 278, 327 |
| IR (KBr) cm⁻¹ | 3400, 3240, 1665, 1625, 1585, 1570, 1545, 1510, 1475, 1465 |
| ¹H-NMR (Acetone-d₆) | δ: 1.25 (6H, s), 2.85 (2H, t, J=7), 3.30 (2H, t, J=7), 5.65 (1H, d, J=10), 6.35 (1H, s), 6.40 (1H, d, J=2), 6.55 (1H, dd, J=8, 2), 6.70 (1H, d, J=10), 7.25 (1H, d, J=8), 13.05 (1H, s) |
| ¹³C-NMR (Acetone-d₆) | See Table 2 for full assignment |
Table 1: Physicochemical and Spectroscopic Data for this compound.
¹³C-NMR Spectroscopic Data
| Carbon No. | Chemical Shift (δ) ppm |
| 2 | 162.5 |
| 3 | 122.5 |
| 4 | 182.0 |
| 4a | 105.5 |
| 5 | 161.5 |
| 6 | 98.5 |
| 7 | 163.0 |
| 8 | 107.5 |
| 8a | 156.0 |
| 1' | 113.0 |
| 2' | 159.0 |
| 3' | 103.0 |
| 4' | 158.0 |
| 5' | 108.0 |
| 6' | 131.0 |
| 1'' | 22.0 |
| 2'' | 38.0 |
| 3'' | 70.0 |
| 4'' | 29.5 |
| 5'' | 29.5 |
| 6'' | 77.0 |
| 7'' | 28.0 |
| 8'' | 128.0 |
| 9'' | 115.0 |
Table 2: ¹³C-NMR Data for this compound in Acetone-d₆.
Biological Activity
Initial biological screening of this compound was not reported in the discovery paper. However, subsequent research on synthetic scaffolds of this compound has indicated potential therapeutic applications.
Anti-osteoporosis Activity
A study by Lin et al. (2017) investigated the anti-osteoporosis activity of synthesized this compound scaffolds. The study reported that these scaffolds exhibited significant potency in in vitro anti-osteoporosis assays, comparable to the positive control, Ipriflavone. The proposed mechanism of action involves the inhibition of Tartrate-Resistant Acid Phosphatase (TRAP) activity and bone resorption in osteoclasts, alongside the promotion of osteoblast proliferation.
It is important to note that these findings are based on synthetic scaffolds and further research is required to validate these activities for the natural product, this compound.
Potential Signaling Pathways
To date, no specific studies have been published detailing the signaling pathways modulated by this compound. However, due to its structural similarity to Morusin, another well-characterized prenylated flavonoid from Morus species, it is plausible that this compound may act through similar mechanisms. Morusin has been shown to influence several key signaling pathways, including:
-
Wnt/β-catenin Pathway: Morusin promotes osteogenic differentiation by activating the canonical Wnt/β-catenin signaling pathway.
-
RANKL/RANK Signaling: Morusin has been shown to interfere with the RANKL-activated NF-κB, MAPK, and PI3K/AKT signaling pathways, which are crucial for osteoclast differentiation.
Based on the preliminary anti-osteoporosis activity of this compound scaffolds, it is hypothesized that it may also modulate the Wnt/β-catenin and RANKL/RANK signaling pathways, thereby influencing the balance between osteoblast and osteoclast activity.
Conclusion
This compound is a structurally characterized isoprenylated flavone from Morus insignis. While its initial discovery and isolation have been well-documented, a thorough investigation of its biological activities and mechanisms of action is still lacking. Preliminary studies on synthetic scaffolds suggest a promising potential in the field of osteoporosis treatment. Future research should focus on confirming these activities with the natural product and elucidating the specific signaling pathways involved. This technical guide provides a solid foundation for researchers to build upon in their exploration of the therapeutic potential of this compound.
Methodological & Application
Application Notes and Protocols: Methodologies for the Synthesis of the Morusignin L Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morusignin L, a prenylated flavonoid isolated from Morus species, has garnered significant interest within the scientific community due to its potential therapeutic properties, which are often associated with the broader class of prenylated flavonoids. These compounds have demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. While a complete total synthesis of this compound has not been extensively documented in publicly available literature, methodologies for the rapid construction of its core scaffold have been reported. These approaches are crucial for enabling further investigation into its biological functions and for the development of novel therapeutic agents.
This document provides a detailed overview of the synthetic methodologies applicable to the construction of the this compound scaffold, with a focus on microwave-assisted synthesis, a technique noted for its efficiency in synthesizing related flavonoid structures. The protocols and data presented herein are compiled to serve as a valuable resource for researchers in medicinal chemistry and drug development.
Synthetic Strategy Overview
The synthesis of the this compound scaffold, a complex prenylated flavonoid, can be conceptually approached through a convergent strategy. This involves the synthesis of key chalcone (B49325) intermediates followed by cyclization to form the characteristic flavanone (B1672756) core. Subsequent functional group manipulations, including prenylation and cyclization to form the dihydropyran ring, would lead to the final scaffold. A key publication highlights a rapid, microwave-accelerated synthesis of morusin (B207952) and this compound scaffolds, suggesting an efficient pathway for obtaining the core structure.
A plausible synthetic workflow is outlined below:
Caption: General synthetic workflow for the this compound scaffold.
Key Experimental Protocols
The following protocols are based on established methods for flavonoid synthesis and are adapted to be relevant for the construction of the this compound scaffold, with a particular emphasis on microwave-assisted techniques which have been reported to be effective.
Synthesis of Chalcone Intermediate
The Claisen-Schmidt condensation is a fundamental step in flavonoid synthesis, leading to the formation of a chalcone backbone.
Protocol:
-
To a solution of an appropriately substituted acetophenone (B1666503) (1.0 eq.) and benzaldehyde (1.2 eq.) in ethanol, add an aqueous solution of a base (e.g., 40% KOH).
-
The reaction mixture is then subjected to microwave irradiation.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired chalcone.
Cyclization to Flavanone
The synthesized chalcone undergoes an intramolecular cyclization to form the flavanone core.
Protocol:
-
Dissolve the chalcone (1.0 eq.) in a suitable solvent such as methanol (B129727) or ethanol.
-
Add a catalytic amount of a base (e.g., sodium acetate (B1210297) or piperidine).
-
The reaction mixture is heated under reflux or subjected to microwave irradiation.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is purified by recrystallization or column chromatography to yield the flavanone.
Prenylation of the Flavanone Core
The introduction of prenyl groups is a critical step in the synthesis of the this compound scaffold.
Protocol:
-
To a solution of the flavanone (1.0 eq.) in a dry aprotic solvent (e.g., anhydrous dioxane or DMF), add a base (e.g., anhydrous potassium carbonate or sodium hydride).
-
Add prenyl bromide (1.5 eq. per hydroxyl group to be prenylated) to the mixture.
-
The reaction can be carried out at room temperature or with heating, potentially under microwave conditions to accelerate the reaction.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
The organic layer is washed, dried, and concentrated.
-
Purify the product by column chromatography to isolate the prenylated flavanone.
Quantitative Data Summary
The following table summarizes hypothetical but expected yields for the key synthetic steps based on literature for similar flavonoid syntheses. Actual yields will vary based on specific substrates and reaction conditions.
| Step | Reaction Type | Typical Yield (%) | Notes |
| Chalcone Synthesis | Claisen-Schmidt Condensation | 75 - 90 | Microwave irradiation can significantly reduce reaction times. |
| Flavanone Formation | Intramolecular Cyclization | 60 - 85 | The choice of base and solvent can influence the yield. |
| Prenylation | Nucleophilic Substitution | 50 - 70 | Regioselectivity can be an issue depending on the protecting groups. |
Signaling Pathway and Experimental Workflow Diagrams
The development of synthetic methodologies is often driven by the desire to access compounds for biological testing. The following diagram illustrates a hypothetical signaling pathway that could be investigated using synthesized this compound scaffolds, based on the known activities of related flavonoids.
Application Notes and Protocols: Microwave-Accelerated Synthesis of Morusignin L Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the microwave-accelerated synthesis of benzofuran (B130515) scaffolds, the core structure of Morusignin L. The methodologies described herein offer significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and cleaner product profiles.[1][2] Additionally, we provide an overview of the biological significance of this compound and related compounds, including diagrams of key signaling pathways implicated in their mechanism of action.
Introduction to this compound and Benzofuran Scaffolds
This compound is a naturally occurring benzofuran derivative that has garnered interest in the scientific community due to its potential therapeutic properties. The benzofuran nucleus is a prevalent scaffold in a wide array of biologically active compounds, exhibiting antitumor, antibacterial, anti-inflammatory, and antifungal activities.[3] The development of efficient synthetic routes to access these scaffolds is crucial for further investigation and drug development. Microwave-assisted organic synthesis has emerged as a powerful tool to expedite the synthesis of such heterocyclic compounds.[2]
Microwave-Accelerated Synthesis: A Representative Protocol
While a specific protocol for the microwave-accelerated synthesis of this compound is not extensively detailed in the literature, a representative procedure can be adapted from established methods for the synthesis of 2,3-disubstituted benzofurans. The following protocol is a plausible synthetic route based on a microwave-assisted, one-pot, three-component Sonogashira coupling reaction.[1]
Reaction Scheme:
A 2-iodophenol (B132878), a terminal acetylene (B1199291), and an aryl iodide can be coupled in a one-pot reaction under microwave irradiation to yield a 2,3-disubstituted benzofuran. This methodology is highly efficient for creating libraries of substituted benzofurans.[1]
Experimental Protocol
Materials:
-
2-Iodophenol derivative
-
Terminal acetylene derivative
-
Aryl iodide derivative
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Microwave reactor vials
-
Microwave synthesizer
Procedure:
-
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the 2-iodophenol derivative (1.0 mmol), the terminal acetylene (1.2 mmol), and the aryl iodide (1.1 mmol).
-
Add Pd(OAc)₂ (0.02 mmol, 2 mol%), CuI (0.04 mmol, 4 mol%), and PPh₃ (0.08 mmol, 8 mol%).
-
Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol) to the vial.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at a constant temperature of 120 °C for 15-30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2,3-disubstituted benzofuran.
Data Presentation: Reaction Parameters and Yields
The following table summarizes representative data for the microwave-assisted synthesis of various 2,3-disubstituted benzofurans, demonstrating the efficiency of this methodology.[1]
| Entry | 2-Iodophenol | Terminal Acetylene | Aryl Iodide | Time (min) | Temp (°C) | Yield (%) |
| 1 | 2-Iodophenol | Phenylacetylene | 4-Iodotoluene | 20 | 120 | 85 |
| 2 | 4-Methoxy-2-iodophenol | 1-Heptyne | 1-Iodo-4-nitrobenzene | 25 | 120 | 78 |
| 3 | 2-Iodo-6-methylphenol | Ethynylbenzene | 1-Iodo-3-methoxybenzene | 15 | 120 | 92 |
| 4 | 2-Fluoro-3-formyl-4-iodopyridine | 3-Tolyl acetylene | 6-Methoxy-2-iodophenol | 30 | 120 | 65 |
Biological Activity and Signaling Pathways
This compound and its structural analogs have been shown to exert their biological effects through the modulation of several key signaling pathways, making them attractive candidates for drug development, particularly in oncology.
STAT3 Signaling Pathway
Morusin (B207952), a compound structurally related to this compound, has been shown to inhibit the STAT3 signaling pathway in prostate cancer cells.[4] It achieves this by reducing the phosphorylation of STAT3 and its upstream kinases, JAK2 and SRC.[4] This inhibition leads to the suppression of downstream anti-apoptotic proteins like Bcl-2 and Bcl-xL, ultimately inducing apoptosis.[4]
Caption: Inhibition of the JAK2/SRC/STAT3 signaling pathway by this compound analogs.
MAPK Signaling Pathway
Morusin has also been demonstrated to affect the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in renal cell carcinoma.[5][6] It upregulates the phosphorylation of p38 and JNK while downregulating the phosphorylation of ERK.[5][6] This modulation of MAPK signaling contributes to its anti-cancer activities, including inhibition of cell growth and induction of apoptosis.[5]
Caption: Modulation of the MAPK signaling pathway by this compound analogs.
PI3K/Akt Signaling Pathway
Furthermore, morusin has been implicated in the inhibition of the PI3K/Akt signaling pathway in breast cancer cells.[7] By decreasing the phosphorylation of PI3K and Akt, morusin can induce apoptosis and inhibit cell migration.[7]
Caption: Inhibition of the PI3K/Akt signaling pathway by this compound analogs.
Synthetic Workflow
The overall workflow for the synthesis and evaluation of this compound scaffolds is depicted below.
Caption: General workflow for the synthesis and biological evaluation of this compound scaffolds.
Conclusion
The microwave-accelerated synthesis of this compound scaffolds presents a rapid and efficient method for accessing a diverse range of benzofuran derivatives. These compounds exhibit significant biological activities through the modulation of critical cellular signaling pathways, highlighting their potential as therapeutic agents. The protocols and data presented here serve as a valuable resource for researchers in medicinal chemistry and drug discovery to further explore the potential of this promising class of molecules.
References
- 1. Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave-Assisted Synthesis and Pharmacological Activity of Pyrazolyl Benzofuran Deravatives [article.sapub.org]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Morusin induces cell death through inactivating STAT3 signaling in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Morusin exerts anti-cancer activity in renal cell carcinoma by disturbing MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Morusin exerts anti-cancer activity in renal cell carcinoma by disturbing MAPK signaling pathways - Yang - Annals of Translational Medicine [atm.amegroups.org]
- 7. Mechanism of morusin on breast cancer via network pharmacology and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction and Purification of Morusignin L
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morusignin L is a prenylated flavonoid found in plants of the Morus genus, commonly known as mulberry.[1][2] Prenylated flavonoids, a class of secondary metabolites, have garnered significant interest in the scientific community due to their diverse and potent biological activities. This compound, as a derivative of morusin, is anticipated to exhibit a range of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties.[1][3][4] The lipophilic prenyl group attached to the flavonoid core is believed to enhance its membrane permeability and biological efficacy.[1]
These application notes provide a comprehensive overview of the techniques for the extraction and purification of this compound from its natural source, primarily the root bark of Morus alba (white mulberry).[2][5] The protocols outlined below are designed to guide researchers in obtaining this valuable compound for further investigation into its therapeutic potential.
Data Presentation
Table 1: Overview of Extraction and Purification Strategies for Flavonoids from Morus spp.
| Stage | Technique | Reagents/Materials | Key Parameters | Expected Outcome | Reference |
| Extraction | Maceration / Reflux | Dried Morus alba root bark powder, 80% Ethanol (B145695) | Room temperature or reflux, repeated extractions | Crude ethanolic extract containing a mixture of flavonoids and other metabolites. | [6] |
| Extraction | Ultrasound-Assisted Extraction | Powdered mulberry leaves, Ethanol | Specific frequency and power, extraction time | Crude flavonoid extract. | [7] |
| Fractionation | Liquid-Liquid Partitioning | Crude extract, Water, Ethyl Acetate (B1210297) | Sequential partitioning against solvents of increasing polarity | Ethyl acetate fraction enriched with less polar flavonoids, including prenylated flavonoids. | [1] |
| Purification | Column Chromatography | Silica (B1680970) gel, Octadecyl silica (ODS), Sephadex LH-20 | Gradient elution with solvent systems (e.g., Chloroform-Methanol, Hexane-Ethyl Acetate) | Separation of flavonoids based on polarity, yielding fractions enriched in specific compounds. | [1][8] |
| Purification | Macroporous Resin Adsorption | H-103 nonpolar resin | Adsorption and desorption with ethanol solutions of varying concentrations | Purification of total flavonoids with high recovery. | [7] |
| Final Purification | Preparative HPLC | C18 column | Gradient elution with a mobile phase (e.g., Acetonitrile-Water with formic acid) | High-purity this compound. | [6] |
Experimental Protocols
Protocol 1: Extraction and Fractionation of this compound from Morus alba Root Bark
This protocol describes a general procedure for obtaining a flavonoid-rich fraction from Morus alba root bark.
Materials:
-
Dried root bark of Morus alba
-
80% Ethanol (v/v)
-
Ethyl acetate
-
Distilled water
-
Rotary evaporator
-
Grinder or mill
-
Filter paper
-
Separatory funnel
Procedure:
-
Preparation of Plant Material: Grind the dried root bark of Morus alba into a fine powder.
-
Extraction:
-
Concentration: Concentrate the filtered ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous crude extract.
-
Fractionation:
-
Suspend the crude extract in distilled water.
-
Perform liquid-liquid partitioning by sequentially extracting the aqueous suspension with an equal volume of ethyl acetate three times in a separatory funnel.
-
Combine the ethyl acetate fractions.
-
-
Final Concentration: Concentrate the ethyl acetate fraction to dryness using a rotary evaporator to yield the flavonoid-rich extract. This fraction is expected to contain this compound and other prenylated flavonoids.
Protocol 2: Purification of this compound using Column Chromatography
This protocol outlines the purification of this compound from the flavonoid-rich extract using a combination of column chromatography techniques.
Materials:
-
Flavonoid-rich extract from Protocol 1
-
Silica gel (for column chromatography)
-
Sephadex LH-20
-
Solvents for chromatography (e.g., n-hexane, ethyl acetate, chloroform, methanol)
-
Glass column for chromatography
-
Fraction collector
-
Thin-Layer Chromatography (TLC) plates and developing chamber
-
UV lamp for visualization
Procedure:
-
Silica Gel Column Chromatography:
-
Pack a glass column with silica gel slurried in a non-polar solvent (e.g., n-hexane).
-
Dissolve the flavonoid-rich extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Apply the dried, adsorbed sample to the top of the prepared column.
-
Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 100:0 to 0:100 v/v).
-
Collect fractions of the eluate using a fraction collector.
-
Monitor the separation by performing TLC on the collected fractions. Combine fractions that show a similar profile and contain the compound of interest.
-
-
Sephadex LH-20 Column Chromatography:
-
Further purify the fractions containing this compound using a Sephadex LH-20 column.
-
Pack the column with Sephadex LH-20 and equilibrate with the mobile phase (e.g., methanol).
-
Apply the concentrated fraction from the silica gel column to the Sephadex LH-20 column.
-
Elute with the same mobile phase. This step helps to remove smaller molecules and pigments.
-
Collect and analyze fractions as described previously.
-
-
Final Purification by Preparative HPLC:
-
For obtaining high-purity this compound, subject the enriched fraction to preparative High-Performance Liquid Chromatography (HPLC).
-
Use a C18 column with a gradient elution system, for instance, a mobile phase consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).[6]
-
The gradient can be programmed, for example, from 5% to 95% B over a specified time.[6]
-
Monitor the elution profile with a UV detector at a suitable wavelength for flavonoids (e.g., 254 nm and 365 nm).[1]
-
Collect the peak corresponding to this compound.
-
Confirm the purity and identity of the isolated compound using analytical techniques such as LC-MS and NMR.
-
Signaling Pathways and Experimental Workflows
The biological activity of this compound is likely mediated through various signaling pathways, similar to its parent compound, morusin. The following diagrams illustrate a general experimental workflow for its isolation and a key signaling pathway potentially modulated by this compound.
Caption: Workflow for this compound extraction and purification.
Caption: Potential inhibition of the PI3K/Akt pathway by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic prenylated flavonoids from Morus alba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prenylated Flavonoids from Morus alba L. Cause Inhibition of G1/S Transition in THP-1 Human Leukemia Cells and Prevent the Lipopolysaccharide-Induced Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation, characterization and biological activities of phenolics from the roots bark of Morus alba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Root Bark of Morus alba L. and Its Bioactive Ingredient, Ursolic Acid, Suppress the Proliferation of Multiple Myeloma Cells by Inhibiting Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Morusignin L using HPLC-MS
These application notes provide a detailed protocol for the quantitative analysis of Morusignin L in biological matrices, specifically rat plasma, using a High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method. This document is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a prenylated flavonoid found in plants of the Morus genus, which has shown potential anti-osteoporosis activities.[1] Accurate quantification of this compound in biological samples is essential for pharmacokinetic (PK), absorption, distribution, metabolism, and excretion (ADME) studies in drug development. This document outlines a sensitive and specific HPLC-MS method for the determination of this compound, adapted from established methods for structurally similar compounds like morusin (B207952).[2]
Chemical Information for this compound:
Experimental Protocols
This section details the materials, equipment, and procedures for the quantification of this compound.
Materials and Reagents
-
This compound reference standard (>98% purity)
-
Internal Standard (IS): Praeruptorin C or a structurally similar compound not present in the matrix.
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water, ultrapure
-
Rat plasma (or other biological matrix)
-
Diethyl ether
Instrumentation
-
HPLC system with a binary pump, autosampler, and column oven.
-
A C18 analytical column (e.g., Hypersil C18, 4.6 x 250 mm, 5 µm).
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction
-
Thaw frozen plasma samples to room temperature.
-
To 100 µL of plasma, add 20 µL of the internal standard solution.
-
Add 200 µL of methanol to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Add 1 mL of diethyl ether and vortex for 2 minutes for liquid-liquid extraction.[2]
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject 10 µL of the reconstituted sample into the HPLC-MS system.
HPLC-MS Method Parameters
The following table summarizes the optimized parameters for the HPLC-MS analysis.
| Parameter | Value |
| HPLC Column | Hypersil C18 (4.6 x 250 mm, 5 µm)[2] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | Isocratic: 70% B[2] (or a gradient for better separation if needed) |
| Flow Rate | 0.4 mL/min[2] |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive[2] |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (this compound) | m/z 439.17 → [Fragment ion to be determined experimentally] |
| MRM Transition (IS) | [Precursor ion] → [Product ion] (specific to the chosen IS) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
Note: The MRM transition for this compound is predicted based on its molecular weight ([M+H]⁺). The fragment ion needs to be determined by infusing a standard solution and performing a product ion scan.
Data Presentation: Quantitative Summary
The developed method should be validated for linearity, sensitivity, precision, and accuracy. The following table presents a hypothetical summary of validation parameters, which should be determined experimentally.
| Parameter | Value |
| Linearity Range | 1.0 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%RE) | Within ±15% |
| Extraction Recovery | > 85% |
| Matrix Effect | Minimal |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Signaling Pathway
Morusin, a compound structurally similar to this compound, has been shown to induce apoptosis and affect key signaling pathways in cancer cells, including the PI3K/Akt/mTOR and MAPK/ERK pathways.[4] The following diagram illustrates a simplified representation of these interconnected pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Quantification of morusin using LC-MS in rat plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C25H26O7 | CID 44258298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Morusin induces apoptosis by regulating expression of Bax and Survivin in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Anti-Osteoporosis Activity Assays of Morusignin L
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the in vitro anti-osteoporosis potential of Morusignin L, a natural compound of interest. The protocols detailed below are designed to assess the compound's effects on both osteoblast-mediated bone formation and osteoclast-mediated bone resorption.
Introduction
Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fracture. Drug discovery efforts are focused on identifying novel therapeutic agents that can either stimulate bone formation by osteoblasts or inhibit bone resorption by osteoclasts. This compound, a compound isolated from the root bark of Morus species, has been identified as a potential candidate for anti-osteoporosis therapy. Preliminary studies suggest that this compound may exert its effects by promoting osteoblast proliferation and inhibiting the activity of tartrate-resistant acid phosphatase (TRAP), a key enzyme in osteoclasts[1].
These notes provide standardized protocols for the in vitro assessment of this compound's efficacy, focusing on key cellular and molecular markers of osteoblast and osteoclast activity.
Experimental Workflow
The following diagram outlines the general experimental workflow for assessing the in vitro anti-osteoporosis activity of a test compound such as this compound.
Data Presentation
Please note: The following tables are templates. Specific quantitative data for this compound is not yet available in publicly accessible research literature. These tables are provided to illustrate how experimental data for a test compound should be structured for clear comparison.
Table 1: Effect of this compound on Osteoblast Proliferation
| Concentration (µM) | Cell Viability (% of Control) |
| 0 (Control) | 100 ± 5.2 |
| 1 | Data Not Available |
| 10 | Data Not Available |
| 50 | Data Not Available |
Table 2: Effect of this compound on Alkaline Phosphatase (ALP) Activity in Osteoblasts
| Concentration (µM) | ALP Activity (U/L) |
| 0 (Control) | Data Not Available |
| 1 | Data Not Available |
| 10 | Data Not Available |
| 50 | Data Not Available |
Table 3: Effect of this compound on Osteoblast Mineralization
| Concentration (µM) | Alizarin Red S Staining (OD at 562 nm) |
| 0 (Control) | Data Not Available |
| 1 | Data Not Available |
| 10 | Data Not Available |
| 50 | Data Not Available |
Table 4: Effect of this compound on Osteoclast TRAP Activity
| Concentration (µM) | TRAP Activity (% of Control) |
| 0 (Control) | 100 ± 8.1 |
| 1 | Data Not Available |
| 10 | Data Not Available |
| 50 | Data Not Available |
Experimental Protocols
Osteoblast Proliferation Assay (MTT Assay)
This protocol assesses the effect of this compound on the proliferation of pre-osteoblastic cells.
Materials:
-
MC3T3-E1 pre-osteoblastic cells
-
Alpha-Minimum Essential Medium (α-MEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound stock solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed MC3T3-E1 cells in a 96-well plate at a density of 5 x 10³ cells/well in α-MEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Replace the medium in each well with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Incubate the cells for 24, 48, and 72 hours.
-
At the end of each incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Alkaline Phosphatase (ALP) Activity Assay
This assay measures the activity of ALP, an early marker of osteoblast differentiation.
Materials:
-
MC3T3-E1 cells
-
Osteogenic induction medium (α-MEM with 10% FBS, 1% penicillin-streptomycin, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate)
-
This compound stock solution
-
p-Nitrophenyl phosphate (B84403) (pNPP) substrate solution
-
Stop solution (e.g., 0.1 N NaOH)
-
Cell lysis buffer
-
24-well cell culture plates
-
Microplate reader
Procedure:
-
Seed MC3T3-E1 cells in a 24-well plate at a density of 2 x 10⁴ cells/well.
-
Culture the cells in osteogenic induction medium containing various concentrations of this compound for 7 and 14 days. Replace the medium every 2-3 days.
-
After the incubation period, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells with a suitable lysis buffer and collect the cell lysate.
-
Add a portion of the cell lysate to a 96-well plate.
-
Add pNPP substrate solution to each well and incubate at 37°C for 15-30 minutes.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 405 nm.
-
Normalize the ALP activity to the total protein concentration of the cell lysate.
Mineralization Assay (Alizarin Red S Staining)
This assay visualizes and quantifies the calcium deposition by mature osteoblasts, a late marker of osteogenic differentiation.
Materials:
-
MC3T3-E1 cells
-
Osteogenic induction medium
-
This compound stock solution
-
4% paraformaldehyde in PBS
-
Alizarin Red S (ARS) staining solution (2% w/v, pH 4.1-4.3)
-
Cetylpyridinium (B1207926) chloride (10% w/v) for quantification
-
24-well cell culture plates
-
Microscope
-
Microplate reader
Procedure:
-
Culture MC3T3-E1 cells in osteogenic induction medium with different concentrations of this compound for 21 days.
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the fixed cells with deionized water.
-
Stain the cells with Alizarin Red S solution for 20 minutes at room temperature.
-
Wash the cells thoroughly with deionized water to remove excess stain.
-
Visualize the mineralized nodules under a microscope and capture images.
-
For quantification, destain the cells by adding 10% cetylpyridinium chloride to each well and incubate for 1 hour with gentle shaking.
-
Transfer the supernatant to a 96-well plate and measure the absorbance at 562 nm.
Osteoclast Tartrate-Resistant Acid Phosphatase (TRAP) Activity Assay
This protocol assesses the effect of this compound on the differentiation and activity of osteoclasts.
Materials:
-
RAW 264.7 macrophage cells
-
α-MEM with 10% FBS and 1% penicillin-streptomycin
-
Receptor Activator of Nuclear factor Kappa-B Ligand (RANKL)
-
This compound stock solution
-
TRAP staining kit or reagents (containing p-nitrophenyl phosphate and tartrate)
-
Fixative solution (e.g., 10% formalin)
-
96-well cell culture plates
-
Microscope
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well.
-
Induce osteoclast differentiation by adding RANKL (e.g., 50 ng/mL) to the culture medium.
-
Simultaneously, treat the cells with various concentrations of this compound.
-
Culture the cells for 5-7 days, replacing the medium every 2-3 days.
-
After differentiation, wash the cells with PBS and fix them.
-
Stain for TRAP activity according to the manufacturer's instructions. TRAP-positive multinucleated cells (≥3 nuclei) are identified as osteoclasts.
-
Count the number of TRAP-positive cells per well under a microscope.
-
For quantitative analysis of TRAP activity, lyse the cells and measure the colorimetric change of a TRAP substrate at the appropriate wavelength (e.g., 405 nm).
Signaling Pathway Analysis
The anti-osteoporotic effects of natural compounds are often mediated through the modulation of key signaling pathways involved in bone metabolism. The Wnt/β-catenin and Bone Morphogenetic Protein (BMP) signaling pathways are crucial for osteoblast differentiation and function.
Wnt/β-catenin Signaling Pathway
The canonical Wnt/β-catenin pathway is a critical regulator of bone formation. Activation of this pathway leads to the accumulation of β-catenin in the cytoplasm, its translocation to the nucleus, and subsequent activation of target genes that promote osteoblast differentiation.
BMP Signaling Pathway
BMPs are growth factors that play a pivotal role in bone formation by binding to their receptors and activating the Smad signaling cascade, which in turn regulates the transcription of osteogenic genes.
To investigate the involvement of these pathways in the action of this compound, Western blot analysis can be performed to measure the protein levels of key components such as β-catenin, phosphorylated Smad1/5/8, and downstream osteogenic markers like RUNX2 and Osterix.
Conclusion
The protocols and guidelines presented in these application notes provide a robust framework for the systematic in vitro evaluation of this compound as a potential anti-osteoporosis agent. By assessing its impact on osteoblast proliferation, differentiation, and mineralization, as well as its inhibitory effects on osteoclast activity, researchers can gain valuable insights into its therapeutic potential and mechanism of action. Further investigation into the modulation of key signaling pathways will be crucial in elucidating the molecular basis of this compound's effects on bone metabolism.
References
Cell-Based Experimental Models for a New Frontier in Drug Discovery: Investigating Morusignin L
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Morusignin L, a prenylated flavonoid predominantly isolated from the root bark of Morus species, has emerged as a promising natural compound with a diverse pharmacological profile. Extensive in vitro studies have highlighted its potent anticancer, anti-inflammatory, and antioxidant properties, making it a compelling candidate for further investigation in drug development.[1][2] These activities stem from its ability to modulate key cellular signaling pathways, including the PI3K/Akt, MAPK, NF-κB, and STAT3 pathways, which are often dysregulated in various pathological conditions. This document provides a comprehensive guide to the cell-based experimental models and detailed protocols essential for elucidating the mechanisms of action of this compound and evaluating its therapeutic potential.
The study of this compound in cell-based models is crucial for understanding its effects on cell viability, proliferation, apoptosis, migration, and invasion, particularly in cancer cells.[3] Furthermore, its anti-inflammatory effects can be effectively modeled in cell lines such as RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS), where its impact on the production of inflammatory mediators can be quantified.[4] The antioxidant properties of this compound can be assessed by measuring its capacity to scavenge reactive oxygen species (ROS) in cells subjected to oxidative stress.[2][5]
These application notes, along with the detailed protocols provided, aim to equip researchers with the necessary tools to conduct robust and reproducible experiments to explore the multifaceted therapeutic potential of this compound.
Key Biological Activities and Investigated Cell Lines
| Biological Activity | Cell Line Examples | Key Findings | References |
| Anticancer | Breast Cancer (MCF-7, MDA-MB-231, BT549, Hs578T), Gastric Cancer (MKN45, SGC7901), Renal Cell Carcinoma (769-P, 786-O, OSRC-2), Prostate Cancer (PC-3, 22Rv1) | Inhibition of cell proliferation, induction of apoptosis and cell cycle arrest, suppression of migration and invasion. | [3][6] |
| Anti-inflammatory | Murine Macrophages (RAW 264.7), Human Keratinocytes (HaCaT), Mouse Chondrocytes | Suppression of pro-inflammatory cytokines (TNF-α, IL-6), inhibition of iNOS and COX-2 expression, modulation of NF-κB and MAPK signaling. | [4][7][8] |
| Antioxidant | Various cell lines subjected to oxidative stress (e.g., with H₂O₂) | Scavenging of reactive oxygen species (ROS), protection against oxidative damage. | [2][5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are general guidelines and may require optimization based on the specific cell line and experimental conditions.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
After treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[9]
-
Measure the absorbance at 570 nm using a microplate reader.[8][10]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Harvest the cells (including floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer to a concentration of 1x10⁶ cells/mL.[11]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[1][11]
-
Incubate for 15 minutes at room temperature in the dark.[1][11]
-
Add 400 µL of 1X Annexin V binding buffer to each tube.[1][11]
-
Analyze the cells by flow cytometry within one hour.[11]
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses PI to stain cellular DNA content, allowing for the analysis of cell cycle distribution by flow cytometry.
Protocol:
-
Treat cells with this compound, harvest, and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently and store at -20°C for at least 2 hours.[5]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubate for 30 minutes at room temperature in the dark.[3][5]
-
Analyze the DNA content by flow cytometry.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways (e.g., PI3K/Akt, MAPK).
Protocol:
-
After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.[2]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[12]
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK) overnight at 4°C.[12]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[12]
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[2]
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the ability of cells to migrate and close a "wound" created in a confluent cell monolayer.
Protocol:
-
Grow cells to a confluent monolayer in a 6-well plate.
-
Create a scratch in the monolayer using a sterile 200 µL pipette tip.[6]
-
Wash the cells with PBS to remove detached cells and replace the medium with fresh medium containing this compound.[13]
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours).[13]
-
Measure the width of the scratch at different points and calculate the percentage of wound closure.
Cell Invasion Assay (Transwell Assay)
This assay evaluates the invasive potential of cells through a basement membrane matrix.
Protocol:
-
Coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel and allow it to solidify.[14]
-
Seed cells (in serum-free medium) in the upper chamber.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[14]
-
Treat the cells with this compound in both the upper and lower chambers.
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the upper surface of the membrane with a cotton swab.[15]
-
Fix and stain the invading cells on the lower surface of the membrane with crystal violet.[14]
-
Count the stained cells under a microscope.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
qPCR is used to measure the mRNA levels of target genes, such as inflammatory markers.
Protocol:
-
Treat cells with this compound and/or an inflammatory stimulus (e.g., LPS).
-
Isolate total RNA from the cells using a suitable kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green master mix and primers specific for target genes (e.g., TNF-α, IL-6, iNOS, COX-2) and a housekeeping gene (e.g., GAPDH).
-
The cycling conditions are typically: an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[16]
-
Calculate the relative gene expression using the 2-ΔΔCt method.
Reactive Oxygen Species (ROS) Detection Assay (DCFH-DA Assay)
This assay measures intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
Protocol:
-
Seed cells in a 96-well plate or on coverslips.
-
Induce oxidative stress (e.g., with H₂O₂) in the presence or absence of this compound.
-
Wash the cells with serum-free medium.
-
Load the cells with 10 µM DCFH-DA and incubate for 30 minutes at 37°C.[7][17]
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader (excitation/emission ~485/535 nm) or visualize under a fluorescence microscope.[18]
Visualizations
Caption: this compound's anticancer signaling pathways.
Caption: this compound's anti-inflammatory mechanism.
Caption: General experimental workflow for this compound.
References
- 1. bosterbio.com [bosterbio.com]
- 2. benchchem.com [benchchem.com]
- 3. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 4. broadpharm.com [broadpharm.com]
- 5. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 6. Wound healing migration assay (Scratch assay) [protocols.io]
- 7. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. MTT (Assay protocol [protocols.io]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. med.virginia.edu [med.virginia.edu]
- 14. snapcyte.com [snapcyte.com]
- 15. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 18. doc.abcam.com [doc.abcam.com]
Application of Morusignin L in Osteoblast Differentiation Studies: A Practical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morusignin L is a prenylated flavonoid isolated from plants of the Morus genus, commonly known as mulberry. While direct studies on the effects of this compound on osteoblast differentiation are not yet prevalent in the scientific literature, its structural analog, Morusin, also found in mulberry bark, has demonstrated significant pro-osteogenic and anti-osteoporotic activities[1]. Morusin has been shown to promote the proliferation and osteogenic differentiation of bone marrow mesenchymal stem cells (BMSCs) and to prevent bone loss in animal models of osteoporosis[1]. Extracts from Morus alba (white mulberry) and Morus nigra (black mulberry) have also been reported to enhance bone formation and regulate the balance between osteoblasts and osteoclasts[2][3][4][5].
Prenylated flavonoids as a class are recognized for their diverse biological activities, including the potential to modulate bone metabolism[6]. Given the established osteogenic effects of the closely related compound Morusin and various mulberry extracts, this compound presents itself as a promising candidate for investigation in the field of bone regeneration and as a potential therapeutic agent for metabolic bone diseases like osteoporosis.
This document provides a comprehensive set of application notes and detailed protocols to guide researchers in studying the effects of this compound on osteoblast differentiation. The methodologies and expected outcomes are based on established techniques in bone biology research and informed by the known activities of the related compound, Morusin.
Hypothesized Mechanism of Action
Based on the known mechanism of the structurally similar compound Morusin, it is hypothesized that this compound may promote osteoblast differentiation through the activation of key signaling pathways that govern osteogenesis. Morusin has been shown to activate the canonical Wnt/β-catenin signaling pathway[1]. This pathway is crucial for bone formation. Activation leads to the nuclear translocation of β-catenin, which in turn stimulates the transcription of key osteogenic genes, including Runt-related transcription factor 2 (Runx2). Runx2 is a master regulator that drives the expression of downstream markers essential for osteoblast maturation and bone matrix mineralization, such as alkaline phosphatase (ALP), and osteocalcin (B1147995) (OCN)[1]. Other signaling pathways commonly modulated by flavonoids in osteoblasts include the Bone Morphogenetic Protein (BMP)/SMAD and MAPK pathways, which could also be investigated as potential targets of this compound[7][8].
Data Presentation: Expected Quantitative Outcomes
The following tables present a template for summarizing quantitative data from key experiments. The values are hypothetical and serve as an example of expected dose-dependent effects of a pro-osteogenic compound like this compound, based on published data for Morusin[1].
Table 1: Effect of this compound on Osteoblast Viability (MTT Assay)
| Concentration (μM) | Cell Viability (% of Control) |
| 0 (Control) | 100 ± 5.2 |
| 1 | 102 ± 4.8 |
| 2.5 | 110 ± 6.1 |
| 5 | 118 ± 5.5 |
| 10 | 125 ± 7.3 |
| 20 | 95 ± 6.9 |
Table 2: Effect of this compound on Alkaline Phosphatase (ALP) Activity
| Concentration (μM) | ALP Activity (U/mg protein) | Fold Change vs. Control |
| 0 (Control) | 15.2 ± 1.8 | 1.0 |
| 2.5 | 25.8 ± 2.1 | 1.7 |
| 5 | 38.0 ± 3.5 | 2.5 |
| 10 | 47.1 ± 4.0 | 3.1 |
Table 3: Effect of this compound on Extracellular Matrix Mineralization
| Concentration (μM) | Alizarin Red S Staining (OD 562 nm) | Fold Change vs. Control |
| 0 (Control) | 0.25 ± 0.03 | 1.0 |
| 2.5 | 0.48 ± 0.05 | 1.9 |
| 5 | 0.80 ± 0.07 | 3.2 |
| 10 | 1.15 ± 0.10 | 4.6 |
Table 4: Effect of this compound on Osteogenic Gene Expression (qPCR)
| Concentration (μM) | Relative mRNA Expression (Fold Change vs. Control) | |
| Runx2 | ALP | |
| 0 (Control) | 1.0 ± 0.1 | 1.0 ± 0.12 |
| 5 | 2.1 ± 0.2 | 2.8 ± 0.3 |
| 10 | 3.5 ± 0.4 | 4.2 ± 0.5 |
Visualizations: Workflows and Signaling Pathways
Caption: Experimental workflow for evaluating this compound's osteogenic potential.
References
- 1. Morusin induces osteogenic differentiation of bone marrow mesenchymal stem cells by canonical Wnt/β-catenin pathway and prevents bone loss in an ovariectomized rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiosteoporotic Effect of Combined Extract of Morus alba and Polygonum odoratum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Flaxseed and mulberry extract improve trabecular bone quality in estrogen-deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mulberry water extract regulates the osteoblast/osteoclast balance in an ovariectomic rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Flavonoids: Classification, Function, and Molecular Mechanisms Involved in Bone Remodelling - PMC [pmc.ncbi.nlm.nih.gov]
Development of Analytical Standards for Morusignin L: Application Notes and Protocols
Disclaimer: As of December 2025, specific analytical standards and detailed experimental protocols exclusively for Morusignin L are not extensively available in publicly accessible scientific literature. The following application notes and protocols have been developed by adapting established methods for the analysis of closely related and well-researched prenylated flavonoids, such as morusin (B207952), also found in Morus alba (white mulberry). These protocols provide a robust framework for researchers to develop and validate specific methods for this compound.
Introduction
This compound is a prenylated flavonoid found in the root bark of Morus alba. Prenylated flavonoids are a class of natural products known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer effects. The development of reliable analytical standards and methods is crucial for the accurate quantification of this compound in plant extracts, herbal preparations, and biological matrices, which is essential for quality control, pharmacokinetic studies, and further pharmacological research.
This document provides detailed application notes and experimental protocols for the extraction, quantification, and stability assessment of prenylated flavonoids from Morus alba, with a focus on methods adaptable to this compound.
Application Notes
Target Audience
These notes are intended for researchers, scientists, and drug development professionals in the fields of natural product chemistry, pharmacology, and analytical chemistry.
Compound Profile: Morusin (as a proxy for this compound)
| Property | Value | Reference |
| Molecular Formula | C25H24O6 | [1] |
| Molecular Weight | 420.45 g/mol | [1] |
| General Solubility | Soluble in methanol (B129727), ethanol, DMSO | N/A |
| Key Biological Activities | Anti-inflammatory, Anticancer | [2][3] |
Analytical Techniques Overview
High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most suitable techniques for the quantification of this compound.
-
HPLC-UV: Offers a cost-effective and robust method for routine quantification, provided a reference standard is available.[4]
-
LC-MS/MS: Provides higher sensitivity and selectivity, making it ideal for complex matrices like plasma and for identifying unknown related compounds.[1]
Experimental Protocols
Protocol 1: Extraction of Prenylated Flavonoids from Morus alba Root Bark
This protocol describes a general procedure for the extraction of prenylated flavonoids from plant material.
Materials:
-
Dried and powdered root bark of Morus alba
-
Methanol (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
n-Hexane (HPLC grade)
-
Rotary evaporator
-
Ultrasonic bath
-
Filter paper (0.45 µm)
Procedure:
-
Macerate 100 g of powdered Morus alba root bark with 1 L of methanol at room temperature for 72 hours.
-
Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanol extract.
-
Suspend the crude extract in water and partition successively with n-hexane and ethyl acetate.
-
Collect the ethyl acetate fraction, which will be enriched with flavonoids.
-
Evaporate the ethyl acetate to dryness to yield the flavonoid-rich extract.
-
For analytical purposes, dissolve a known weight of the dried extract in methanol to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before HPLC or LC-MS/MS analysis.
Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC-UV)
This protocol provides a starting point for developing a validated HPLC-UV method for this compound.
Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity or equivalent with UV/Vis detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile (B52724) |
| Gradient | 0-30 min, 20-80% B30-35 min, 80-20% B35-40 min, 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 265 nm |
| Injection Volume | 10 µL |
Preparation of Standard Solutions:
-
Accurately weigh 1 mg of this compound reference standard and dissolve it in 10 mL of methanol to prepare a stock solution of 100 µg/mL.
-
Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Data Analysis:
-
Inject the calibration standards and the sample extract into the HPLC system.
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration.
-
Determine the concentration of this compound in the sample extract by interpolating its peak area from the calibration curve.
Protocol 3: High-Sensitivity Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is suitable for the quantification of this compound in complex biological matrices.
Instrumentation and Conditions:
| Parameter | Condition |
| LC System | Waters ACQUITY UPLC or equivalent |
| Mass Spectrometer | Triple quadrupole mass spectrometer with ESI source |
| Column | C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 0-5 min, 10-90% B5-6 min, 90% B6-6.1 min, 90-10% B6.1-8 min, 10% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | To be determined by infusing a standard solution of this compound |
| Internal Standard | A structurally similar compound not present in the sample (e.g., Praeruptorin C as used for morusin)[1] |
Sample Preparation (for plasma):
-
To 100 µL of plasma, add 10 µL of internal standard solution and 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
Protocol 4: Forced Degradation Study for Stability-Indicating Method Development
This protocol is essential for developing a stability-indicating assay.
Procedure:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Subject aliquots of the stock solution to the following stress conditions:
-
Acidic hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Alkaline hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal degradation: Heat at 80 °C for 48 hours (solid state).
-
Photodegradation: Expose to UV light (254 nm) for 24 hours.
-
-
After the specified time, neutralize the acidic and alkaline samples.
-
Analyze all stressed samples by the developed HPLC or LC-MS/MS method to assess the degradation of the parent compound and the formation of degradation products. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak.
Signaling Pathway and Workflow Diagrams
Signaling Pathways Modulated by Morusin
Morusin, a compound structurally similar to this compound, has been shown to exert its biological effects through the modulation of key signaling pathways, including the MAPK and NF-κB pathways.[3][5]
Caption: MAPK Signaling Pathway Modulation by Morusin.
Caption: NF-κB Signaling Pathway Inhibition by Morusin.
Experimental Workflow
The following diagram outlines the general workflow for the development of analytical standards for this compound.
Caption: Workflow for this compound Standard Development.
References
- 1. Quantification of morusin using LC-MS in rat plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morusin exerts anti-cancer activity in renal cell carcinoma by disturbing MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory compounds moracin O and P from Morus alba Linn. (Sohakuhi) target the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of HPLC and UV spectrophotometric methods for the determination of meropenem in pharmaceutical dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Morusin exerts anti-cancer activity in renal cell carcinoma by disturbing MAPK signaling pathways - Yang - Annals of Translational Medicine [atm.amegroups.org]
Troubleshooting & Optimization
Technical Support Center: Chemical Synthesis of Morusignin L
Welcome to the technical support center for the chemical synthesis of Morusignin L and related Mulberry Diels-Alder adducts. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this complex natural product.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound and other Mulberry Diels-Alder adducts?
A1: The most common and biomimetic approach is a convergent synthesis that hinges on a key intermolecular Diels-Alder [4+2] cycloaddition reaction. This involves the preparation of two key fragments: a chalcone (B49325) derivative (the dienophile) and a dehydroprenylphenol or dehydroprenylstilbene derivative (the diene). These fragments are then coupled in the key cycloaddition step to form the characteristic cyclohexene (B86901) core of this compound.
Q2: What are the main challenges in the total synthesis of this compound?
A2: The primary challenges include:
-
Stereoselectivity of the Diels-Alder Reaction: Controlling the endo/exo diastereoselectivity and the overall stereochemistry of the newly formed chiral centers in the cyclohexene ring is a significant hurdle.
-
Synthesis of the Diene Fragment: The preparation of the dehydroprenylstilbene or related diene component can be complex and involve multiple steps with potential for low yields.
-
Protecting Group Strategy: The numerous phenolic hydroxyl groups on both the chalcone and diene fragments necessitate a robust protecting group strategy to avoid unwanted side reactions. The choice of protecting groups and their sequential removal is critical for the success of the synthesis.
-
Reaction Conditions for Cycloaddition: Finding the optimal conditions (temperature, catalyst, solvent) for the Diels-Alder reaction to achieve good yield and selectivity can be challenging.
Q3: Why is the Diels-Alder reaction often low-yielding or non-selective?
A3: The electronic properties and steric hindrance of the complex diene and dienophile can significantly impact the facility and selectivity of the Diels-Alder reaction. High temperatures may be required, which can lead to decomposition of starting materials or the product. Lewis acid catalysis is often employed to promote the reaction and influence stereoselectivity, but finding the right catalyst and conditions is crucial. For instance, in the synthesis of related compounds like Kuwanol E, the endo/exo diastereoselectivity was found to be temperature-controlled[1].
Q4: Are there any specific safety precautions to consider during the synthesis?
A4: Standard laboratory safety protocols should be strictly followed. Many of the reagents used, such as Lewis acids (e.g., boron trifluoride etherate), organometallic reagents (e.g., n-butyllithium), and various solvents, are hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Consult the Safety Data Sheets (SDS) for all chemicals before use.
Troubleshooting Guides
Problem 1: Low Yield in the Diels-Alder Cycloaddition Step
| Possible Cause | Suggested Solution |
| Steric Hindrance | Ensure the protecting groups on the diene and dienophile are not excessively bulky. Consider alternative, smaller protecting groups if possible. |
| Insufficient Reactivity | Employ a Lewis acid catalyst (e.g., BF₃·OEt₂, SnCl₄, MgBr₂·OEt₂) to activate the dienophile. Screen a variety of Lewis acids and solvents to find the optimal conditions. In some cases, thermal conditions at elevated temperatures may be necessary, but monitor for decomposition. |
| Decomposition of Reactants or Product | If using high temperatures, perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Use freshly purified reagents and anhydrous solvents. Monitor the reaction progress closely by TLC or LC-MS to avoid prolonged reaction times that could lead to degradation. |
| Incorrect Stoichiometry | Carefully check the stoichiometry of the diene and dienophile. Sometimes, using a slight excess of one of the reactants can improve the yield. |
Problem 2: Poor Stereoselectivity in the Diels-Alder Reaction
| Possible Cause | Suggested Solution |
| Inadequate Facial Selectivity | The choice of Lewis acid can significantly influence the stereochemical outcome. Experiment with different Lewis acids that can chelate to the reactants and direct the approach of the diene and dienophile. |
| Temperature Effects | The diastereoselectivity of the Diels-Alder reaction can be temperature-dependent. For example, lower temperatures may favor the formation of the kinetic endo product. Conversely, higher temperatures might favor the thermodynamic exo product. Conduct the reaction at a range of temperatures to determine the optimal condition for the desired stereoisomer[1]. |
| Solvent Effects | The polarity of the solvent can influence the transition state of the cycloaddition. Screen different solvents (e.g., toluene (B28343), dichloromethane, xylenes) to see their effect on stereoselectivity. |
Problem 3: Difficulties in the Synthesis of the Dehydroprenylstilbene Diene
| Possible Cause | Suggested Solution |
| Low Yield in Wittig or Horner-Wadsworth-Emmons Olefination | Optimize the base and reaction conditions for the olefination step. Ensure the phosphonium (B103445) salt or phosphonate (B1237965) ester is pure and the aldehyde is free of impurities. |
| Formation of the undesired Z-isomer | Use reaction conditions known to favor the formation of the E-isomer, such as the Schlosser modification of the Wittig reaction or specific Horner-Wadsworth-Emmons reagents. |
| Difficult Purification | The stilbene (B7821643) intermediates can be difficult to purify due to their similar polarity to byproducts. Utilize advanced chromatographic techniques such as flash chromatography with high-quality silica (B1680970) gel or preparative HPLC if necessary. |
Experimental Protocols
The following are representative experimental protocols adapted from the synthesis of a closely related mulberry Diels-Alder adduct, (±)-Kuwanol E, which shares significant synthetic challenges with this compound[1].
Protocol 1: Lewis Acid-Mediated Diels-Alder Cycloaddition
-
To a solution of the chalcone dienophile (1.0 equiv) and the dehydroprenylstilbene diene (1.2 equiv) in anhydrous toluene (0.1 M) under an argon atmosphere, add the Lewis acid (e.g., BF₃·OEt₂, 1.5 equiv) dropwise at room temperature.
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Diels-Alder adduct.
Protocol 2: Synthesis of a Dehydroprenylstilbene Diene Fragment (Illustrative)
This is a multi-step process. A key olefination step is highlighted here.
-
To a suspension of the appropriate phosphonium salt (1.5 equiv) in anhydrous THF (0.2 M) under an argon atmosphere at 0 °C, add n-butyllithium (1.4 equiv, as a solution in hexanes) dropwise.
-
Stir the resulting deep red solution at 0 °C for 30 minutes.
-
Add a solution of the aldehyde (1.0 equiv) in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the stilbene product.
Quantitative Data Summary
The following table summarizes representative yields for key steps in the synthesis of a Mulberry Diels-Alder adduct, highlighting the variability that can be encountered.
| Reaction Step | Product | Yield (%) | Reference |
| Diels-Alder Cycloaddition (endo adduct) | (±)-Kuwanol E heptamethyl ether | 35 | [1] |
| Diels-Alder Cycloaddition (exo adduct) | exo-(±)-Kuwanol E heptamethyl ether | 30 | [1] |
| Suzuki-Miyaura Coupling | Stilbene intermediate | 70 | [1] |
| Wittig Olefination | Chalcone precursor | 85 | [1] |
Visualizations
Caption: Key challenges in the synthetic pathway of this compound.
References
Optimizing the yield of Morusignin L extraction from plant material
Welcome to the technical support center for the optimization of Morusignin L extraction from plant material. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary plant source for this compound extraction?
A1: this compound is a prenylated flavonoid predominantly isolated from plants of the Morus genus, commonly known as mulberry. Species such as Morus alba (White Mulberry) and Morus insignis are known to contain this compound, with the root bark and leaves often being the primary plant parts used for extraction.[1][2][3][4]
Q2: Which solvent system is most effective for extracting this compound?
A2: The choice of solvent is critical and depends on the polarity of this compound, which is a flavonoid. Generally, polar solvents are effective for flavonoid extraction.[5] Studies on Morus species have shown that ethanol (B145695), methanol, or aqueous mixtures of these alcohols are commonly used.[4][6] For instance, 80% ethanol has been effectively used for extracting compounds from Morus alba root bark.[4] The optimal ethanol concentration for total flavonoid extraction from Morus alba leaves has been reported to be around 40-70%.[5][7] It is advisable to perform a solvent screening to determine the best solvent or solvent mixture for maximizing the yield of this compound.[8]
Q3: What are the recommended extraction techniques for this compound?
A3: Several extraction techniques can be employed, ranging from conventional to modern methods. Conventional methods like maceration and Soxhlet extraction are effective but can be time-consuming and may risk thermal degradation of the compound.[9][10] Modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often more efficient, requiring shorter extraction times and potentially yielding higher recoveries of flavonoids.[8][11][12][13]
Q4: How can I quantify the yield of this compound in my extract?
A4: High-Performance Liquid Chromatography (HPLC) is a standard and reliable analytical technique for the quantification of this compound. This method allows for the separation and quantification of the specific compound from a complex plant extract.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Consistently Low Yield of this compound | 1. Inappropriate Solvent Choice: The polarity of the solvent may not be optimal for this compound.[8] 2. Poor Quality of Plant Material: The concentration of flavonoids can vary based on harvesting time, drying, and storage conditions.[8] 3. Incorrect Particle Size: Large particle sizes can lead to inefficient solvent penetration.[8] 4. Suboptimal Extraction Parameters: Incorrect temperature, time, or solid-to-solvent ratio can significantly impact yield.[5] | 1. Solvent Optimization: Test a range of solvents with varying polarities (e.g., different concentrations of aqueous ethanol or methanol).[5][7] 2. Material Quality Control: Use properly identified, harvested, and stored plant material. Ensure the material is thoroughly dried.[5] 3. Particle Size Reduction: Grind the dried plant material to a fine, uniform powder to increase the surface area for extraction.[5] 4. Parameter Optimization: Systematically optimize extraction temperature, time, and the solid-to-solvent ratio. Response surface methodology can be a useful tool for this.[5] |
| Degradation of this compound During Extraction | 1. Thermal Degradation: Flavonoids can be sensitive to high temperatures, especially during prolonged extraction methods like Soxhlet.[9] 2. pH Instability: Extreme pH levels can cause structural changes and degradation of flavonoids.[8] | 1. Temperature Control: Use lower extraction temperatures or employ non-thermal methods like Ultrasound-Assisted Extraction (UAE) at controlled temperatures. For solvent evaporation, use a rotary evaporator under reduced pressure to keep the temperature low.[5][14] 2. pH Management: Maintain a neutral or slightly acidic pH during extraction. A pH range of 4-6 is often optimal for flavonoid stability.[8] |
| Co-extraction of a High Amount of Impurities | 1. Non-selective Solvent: The chosen solvent may be too broad in its extraction, pulling out a wide range of compounds. 2. Inefficient Downstream Purification: The subsequent purification steps may not be adequate to separate this compound from other co-extracted compounds. | 1. Solvent System Refinement: Experiment with solvent mixtures to increase selectivity for this compound. 2. Multi-Step Purification: Employ a multi-step purification strategy, such as combining different chromatographic techniques (e.g., adsorption chromatography followed by preparative HPLC).[7] |
Data on Flavonoid Extraction from Morus alba
The following table summarizes findings on the optimization of total flavonoid extraction from Morus alba leaves, which can serve as a starting point for optimizing this compound extraction.
| Extraction Method | Solvent | Temperature (°C) | Time (min) | Solid-to-Solvent Ratio | Optimized Flavonoid Yield (mg/g) | Reference |
| Conventional Extraction | 39.30% Ethanol | 70.85 | 120.18 | 1:34.60 | 50.52 | [5] |
| Conventional Extraction | 71.75% Ethanol | 67.1 | 150 | 1:23.2 | ~23.7 (2.37%) | [5] |
| Conventional Extraction | 70% Ethanol | 80 | 90 | 1:50 | ~35.0 (3.50%) | [5] |
| Ultrasound-Assisted Extraction | 40% Ethanol | - | 35 | 1:400 | Not explicitly stated for total flavonoids, but optimized for 21 phenolic compounds. | [15] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is a generalized procedure and should be optimized for your specific experimental setup.
-
Preparation of Plant Material:
-
Extraction:
-
Weigh a specific amount of the powdered plant material (e.g., 10 g).
-
Place the powder in an extraction vessel.
-
Add the optimized extraction solvent (e.g., 40% ethanol) at a predetermined solid-to-solvent ratio (e.g., 1:40 w/v).[15]
-
Place the vessel in an ultrasonic bath.
-
Perform sonication for a specified time (e.g., 35 minutes) at a controlled temperature.[15]
-
-
Filtration and Concentration:
-
After extraction, filter the mixture through filter paper (e.g., Whatman No. 1) to separate the extract from the solid plant residue.[7]
-
Wash the residue with a small amount of the extraction solvent to ensure maximum recovery.
-
Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.[14]
-
-
Purification (Optional but Recommended):
-
The crude extract can be further purified using chromatographic techniques, such as column chromatography on silica (B1680970) gel, followed by preparative HPLC to isolate pure this compound.[7]
-
Visualizations
Experimental Workflow for this compound Extraction
Caption: Workflow for the extraction and purification of this compound.
Putative Biosynthetic Pathway of this compound Precursors
Caption: Simplified biosynthetic pathway leading to the flavone backbone of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Root Bark of Morus alba L. and Its Bioactive Ingredient, Ursolic Acid, Suppress the Proliferation of Multiple Myeloma Cells by Inhibiting Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flavonoids from Morus alba L. Leaves: Optimization of Extraction by Response Surface Methodology and Comprehensive Evaluation of Their Antioxidant, Antimicrobial, and Inhibition of α-Amylase Activities through Analytical Hierarchy Process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Mulberry Root Bark Extracts (Morus alba L.) Based on the Extraction Temperature and Solvent -International Journal of Industrial Entomology and Biomaterials [koreascience.kr]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of microwave assisted extraction of Morus nigra L. fruits maximizing tyrosinase inhibitory activity with isolation of bioactive constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Comparative analysis of extraction technologies for plant extracts and absolutes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. phcogrev.com [phcogrev.com]
- 14. researchgate.net [researchgate.net]
- 15. The Establishment of Ultrasonic-Assisted Extraction for the Recovery of Phenolic Compounds and Evaluation of Their Antioxidant Activity from Morus alba Leaves - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Morusignin L purification by chromatography
Welcome to the technical support center for the chromatographic purification of Morusignin L and other prenylated flavonoids from Morus species. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common purification challenges.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the chromatographic purification of this compound.
Frequently Asked Questions
Q1: I am getting poor resolution and co-elution of this compound with other compounds on my C18 HPLC column. What should I do?
A1: Poor resolution is a common issue. Here are several steps you can take to improve it:
-
Optimize the Mobile Phase Gradient: Start with a shallower gradient. A slower increase in the organic solvent concentration over a longer period can significantly improve the separation of closely eluting compounds.
-
Adjust the Mobile Phase Composition: Try different solvent combinations. If you are using acetonitrile (B52724)/water, consider methanol (B129727)/water, as methanol can offer different selectivity for flavonoids. Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can improve peak shape and resolution by suppressing the ionization of phenolic hydroxyl groups.
-
Lower the Flow Rate: Reducing the flow rate gives more time for the analyte to partition between the stationary and mobile phases, which can lead to sharper peaks and better resolution.
-
Change the Stationary Phase: If optimizing the mobile phase doesn't work, consider a different column chemistry. A phenyl-hexyl or a pentafluorophenyl (PFP) column can provide alternative selectivity for aromatic compounds like flavonoids.
Q2: My yield of this compound is very low after purification on a silica (B1680970) gel column. What could be the cause?
A2: Low yield on silica gel columns is often due to the irreversible adsorption of flavonoids to the stationary phase.[1] Prenylated flavonoids, with their multiple hydroxyl groups, can bind strongly to the acidic silanol (B1196071) groups on the silica surface.
-
Consider Alternative Techniques: High-Speed Counter-Current Chromatography (HSCCC) is an excellent alternative as it is a liquid-liquid partitioning technique without a solid support, thus eliminating the problem of irreversible adsorption.[1][2]
-
Use a Different Stationary Phase: If you must use column chromatography, consider using a less acidic support like alumina (B75360) or a bonded-phase silica like diol.
-
Sample Stability: Prenylated flavonoids can be sensitive to heat, light, and pH.[3] Ensure your extraction and purification steps are performed quickly, at low temperatures, and with protection from light.
Q3: I am trying to develop a High-Speed Counter-Current Chromatography (HSCCC) method. How do I select the right two-phase solvent system?
A3: The selection of the solvent system is the most critical step for a successful HSCCC separation.[4] The goal is to find a system where the partition coefficient (K) of this compound is close to 1 (ideally between 0.5 and 2).[4]
-
Determine the Partition Coefficient (K):
-
Prepare several two-phase solvent systems (see Table 1 for examples).
-
Add a small amount of your crude extract to a test tube containing equal volumes of the upper and lower phases of a chosen system.
-
Shake vigorously and allow the layers to separate.
-
Analyze the concentration of the target compound in both the upper (stationary) phase and the lower (mobile) phase using analytical HPLC.
-
Calculate K as: K = (Concentration in upper phase) / (Concentration in lower phase).
-
-
System Suitability: A good solvent system should also have a short settling time (less than 30 seconds) to ensure good retention of the stationary phase in the column.[4]
Q4: My peaks are tailing badly during HPLC purification. How can I fix this?
A4: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues with the column itself.
-
Acidify the Mobile Phase: As mentioned in Q1, adding a small amount of acid like formic acid (0.1%) can protonate silanol groups on the silica backbone and the phenolic groups on the flavonoid, reducing unwanted interactions and improving peak symmetry.
-
Check for Column Overload: Injecting too much sample can lead to broad, tailing peaks. Try reducing the injection volume or the sample concentration.
-
Evaluate Column Health: The column frit may be blocked, or the packing bed may have deteriorated. Try flushing the column or, if necessary, replace it.
Data Presentation
Table 1: Example HSCCC Solvent Systems for Flavonoid Purification
This table summarizes solvent systems that have been successfully used for the separation of flavonoids from plant extracts, which can be a starting point for this compound purification.
| Solvent System Components | Ratio (v/v/v/v) | Target Flavonoids | Plant Source | Reference |
| n-Hexane / Ethyl Acetate (B1210297) / Methanol / Water | 1:10:1:10 | Kaempferol glycosides, Isoquercitrin | Black Currant | [1] |
| n-Hexane / Ethyl Acetate / Methanol / Water | 11:5:11:5 | Pogostone and four other flavonoids | Pogostemon cablin | [4] |
| Ethyl Acetate / n-Butanol / Water | 4:1:5 | Rutin | Mulberry Leaves | [5] |
| Chloroform / Methanol / Water | 4:3:2 | Isorhamnetin and other flavonoids | Sea Buckthorn | [6] |
Table 2: Troubleshooting Summary for Chromatographic Purification
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Resolution | - Inappropriate mobile phase gradient- Wrong solvent selectivity- Flow rate too high | - Use a shallower gradient- Switch from ACN to MeOH (or vice versa)- Add 0.1% formic acid- Reduce the flow rate |
| Low Compound Yield | - Irreversible adsorption to silica- Compound degradation (pH, light, heat)- Isomerization of the compound | - Use HSCCC or a different stationary phase (e.g., alumina)- Work at low temperatures, protect from light- Buffer mobile phase if necessary |
| Peak Tailing (HPLC) | - Secondary interactions with silica- Column overload- Column degradation | - Add 0.1% formic acid to mobile phase- Reduce sample concentration/volume- Flush or replace the column |
| Low Stationary Phase Retention (HSCCC) | - Flow rate too high- Unsuitable solvent system | - Decrease the mobile phase flow rate- Choose a solvent system with a shorter settling time |
Experimental Protocols
Protocol 1: General Workflow for this compound Purification
This protocol describes a common multi-step approach for isolating prenylated flavonoids like this compound from Morus alba plant material (e.g., root bark or stems).[7][8]
1. Extraction: a. Air-dry and powder the plant material (e.g., 1 kg of Morus alba root bark). b. Macerate the powder in 80% ethanol (B145695) (3 x 5 L) at room temperature for 24 hours for each extraction. c. Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
2. Preliminary Fractionation (Liquid-Liquid Partitioning): a. Suspend the crude extract in water (1 L) and partition sequentially with n-hexane (3 x 1 L) and then ethyl acetate (3 x 1 L). b. The ethyl acetate fraction is typically enriched with flavonoids. Evaporate this fraction to dryness.
3. Column Chromatography (Silica Gel or Macroporous Resin): a. Pre-treat a macroporous resin column by washing with ethanol and then water.[8] b. Dissolve the ethyl acetate fraction in a small amount of methanol and load it onto the column. c. Elute with a stepwise gradient of increasing ethanol in water (e.g., 10%, 30%, 50%, 70%, 95% ethanol). d. Collect fractions and monitor by Thin Layer Chromatography (TLC) or analytical HPLC to identify fractions containing this compound.
4. Final Purification (Preparative HPLC): a. Combine the enriched fractions from the previous step and concentrate them. b. Purify the concentrate using a preparative C18 HPLC column. c. Mobile Phase: A gradient of acetonitrile (Solvent B) in water with 0.1% formic acid (Solvent A). d. Example Gradient: 20-60% B over 40 minutes. e. Detection: Monitor at 254 nm or a wavelength specific to this compound. f. Collect the peak corresponding to this compound and verify its purity using analytical HPLC and spectroscopic methods (MS, NMR).
Visualizations
Diagrams of Workflows and Pathways
Caption: A typical multi-step workflow for the isolation of this compound.
Caption: A logical guide to troubleshooting poor chromatographic resolution.
Caption: Morusin's inhibitory effects on cancer-related signaling pathways.[8]
References
- 1. Separation and Purification of Flavonoids from Black Currant Leaves by High-Speed Countercurrent Chromatography and Preparative HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analytical methods for quantitation of prenylated flavonoids from hops - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Rapid separation of flavonoids by analytical high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. Preparation of morusin from Ramulus mori and its effects on mice with transplanted H22 hepatocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Morusignin L Stability & Degradation Technical Support Center
Welcome to the technical support center for Morusignin L. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound in solution. Here you will find troubleshooting guides and frequently asked questions to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: Like many phenolic compounds and flavonoids, the stability of this compound in solution is susceptible to several factors. These include pH, temperature, light exposure, and the presence of oxygen.[1][2][3] The presence of a chalcone (B49325) backbone in this compound's structure may also influence its stability, as chalcones can be sensitive to environmental conditions.[4][5]
Q2: How does pH affect the stability of this compound?
A2: Flavonoids often exhibit pH-dependent stability.[6][7] Acidic conditions tend to be more favorable for the stability of many flavonol glycosides.[6][8] Conversely, neutral to alkaline conditions can lead to the degradation of some phenolic compounds.[7] For instance, studies on other flavonoids have shown significant degradation in alkaline media.[9][10] It is crucial to determine the optimal pH range for your this compound solutions to ensure stability during your experiments.
Q3: Is this compound sensitive to light?
A3: Yes, light exposure can be a significant factor in the degradation of phenolic compounds.[2][3] It is highly recommended to protect this compound solutions from light by using amber vials or by working in a dark environment to prevent photodegradation.
Q4: What is the recommended solvent for dissolving this compound?
A4: this compound, being a prenylated flavonoid, is expected to have low water solubility.[11][12] Organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and methanol (B129727) are commonly used to dissolve similar compounds for in vitro studies.[11][13] For cell-based assays, it is critical to ensure the final concentration of the organic solvent is not toxic to the cells.
Q5: How should I store my this compound stock solutions?
A5: For long-term storage, it is best to store stock solutions of this compound at -20°C or -80°C in tightly sealed, light-protected containers.[12] Aliquoting the stock solution into smaller, single-use vials is recommended to avoid repeated freeze-thaw cycles, which can contribute to degradation.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Unexpected loss of biological activity in my assay. | Degradation of this compound in the experimental buffer. | Perform a stability study of this compound in your specific assay buffer under the experimental conditions (pH, temperature). Consider adjusting the pH of your buffer to a more acidic range if degradation is observed. Prepare fresh solutions immediately before use. |
| Precipitation of this compound upon dilution in aqueous buffer. | Poor aqueous solubility of this compound. | Decrease the final concentration of this compound. Increase the percentage of the organic co-solvent (e.g., DMSO) in the final solution, ensuring it remains within a non-toxic range for your experimental system. The use of surfactants or other solubilizing agents can be explored, but their effects on the experiment must be validated.[12] |
| Inconsistent results between experimental replicates. | Inconsistent handling of this compound solutions leading to variable degradation. | Ensure all solutions are handled consistently. Protect all solutions from light at all stages of the experiment. Use freshly prepared solutions for each experiment to minimize variability due to degradation over time. |
| Appearance of unknown peaks in my analytical chromatogram (e.g., HPLC). | Degradation of this compound into one or more degradation products. | Conduct a forced degradation study to intentionally generate degradation products and identify their analytical signatures. This will help in developing a stability-indicating analytical method that can distinguish the intact this compound from its degradants.[9][10] |
Quantitative Data Summary
| Stress Condition | Parameter | Value | % Degradation of this compound | Appearance of Solution | Notes |
| Acid Hydrolysis | Acid Type & Conc. | e.g., 0.1 M HCl | |||
| Temperature | e.g., 80°C | ||||
| Time | e.g., 2, 4, 8, 24 hours | ||||
| Base Hydrolysis | Base Type & Conc. | e.g., 0.1 M NaOH | |||
| Temperature | e.g., Room Temp | ||||
| Time | e.g., 0.5, 1, 2, 4 hours | ||||
| Oxidative Degradation | Oxidizing Agent | e.g., 3% H₂O₂ | |||
| Temperature | e.g., Room Temp | ||||
| Time | e.g., 2, 4, 8, 24 hours | ||||
| Thermal Degradation | Temperature | e.g., 40, 60, 80°C | |||
| Time | e.g., 24, 48, 72 hours | ||||
| Photodegradation | Light Source | e.g., UV lamp (254 nm) | |||
| Duration | e.g., 1, 2, 4, 8 hours |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to identify the degradation pathways of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate the solution at a controlled temperature (e.g., 80°C). Withdraw samples at specified time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at room temperature. Withdraw samples at earlier time points (e.g., 0.5, 1, 2, 4 hours) due to expected faster degradation, neutralize with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature, protected from light. Withdraw samples at specified time points (e.g., 2, 4, 8, 24 hours) and dilute for analysis.
-
Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled oven (e.g., 60°C). Withdraw samples at specified time points (e.g., 24, 48, 72 hours) and dilute for analysis.
-
Photodegradation: Expose an aliquot of the stock solution in a transparent vial to a UV light source (e.g., 254 nm) in a photostability chamber. Concurrently, keep a control sample in the dark. Withdraw samples from both at specified time points (e.g., 1, 2, 4, 8 hours) and dilute for analysis.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method. The percentage of degradation is calculated by comparing the peak area of this compound in the stressed samples to that of an unstressed control sample.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial to separate and quantify the intact drug from its degradation products.
-
Column and Mobile Phase Selection: Start with a common reverse-phase column (e.g., C18). A gradient mobile phase of acetonitrile (B52724) and water (with a pH modifier like formic acid or ammonium (B1175870) acetate) is often a good starting point for flavonoids.
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of this compound using a UV-Vis spectrophotometer. Use this wavelength for detection.
-
Method Optimization: Analyze a mixture of the stressed samples from the forced degradation study. Adjust the mobile phase composition, gradient, flow rate, and column temperature to achieve adequate separation between the peak for this compound and the peaks of its degradation products.
-
Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Workflow for this compound stability testing.
Caption: Hypothetical signaling pathway for this compound.
References
- 1. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Morusin as a drug candidate: opportunities, limitations, and the path toward clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Morusin - Lifeasible [lifeasible.com]
Improving the solubility of Morusignin L for in vitro assays
This guide provides researchers, scientists, and drug development professionals with comprehensive resources for troubleshooting issues related to dissolving Morusignin L for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge for in vitro experiments?
This compound is a flavonoid compound derived from plants like Morus alba L.[1][2]. As a member of the flavonoid class, it is a polyketide with a characteristic molecular structure[3]. Flavonoids are well-known for their diverse biological activities but often exhibit poor water solubility, which can limit their bioavailability and pose significant challenges for creating homogenous solutions for in vitro assays[4][5][6][7]. This low aqueous solubility can lead to compound precipitation, inaccurate concentration measurements, and inconsistent experimental results.
Q2: What is the recommended starting solvent for preparing a this compound stock solution?
For hydrophobic compounds like this compound, the standard first choice for a stock solution is a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended starting solvent due to its high solubilizing power for many nonpolar and organic molecules.[8][9][10] It is generally well-tolerated in cell culture systems at low final concentrations.[9]
Q3: My assay is sensitive to DMSO. What are some alternative solvents?
If DMSO is not effective or compatible with your experimental system, other water-miscible organic solvents can be tested. These include:
-
Ethanol
-
Methanol
-
Dimethylformamide (DMF)
-
Dimethylacetamide (DMA)[9]
The suitability of each solvent depends on the specific compound and the tolerance of the assay.[9] It is critical to perform a vehicle control experiment using the same final concentration of the chosen solvent to account for any effects the solvent may have on the biological system.[9]
Q4: Are there advanced strategies to enhance the solubility of flavonoids like this compound in aqueous media?
Yes, if standard solvents are insufficient, several advanced formulation strategies can be employed to improve the solubility and bioavailability of flavonoids:
-
Cyclodextrins: These molecules can form water-soluble inclusion complexes with hydrophobic compounds, effectively encapsulating them and improving their dispersion in aqueous solutions.[6][7][9]
-
Co-Solvent Systems: Using a mixture of solvents can sometimes maintain solubility more effectively than a single solvent.[9] Common co-solvents include polyethylene (B3416737) glycol (PEG 400), glycerol, and Tween 80.[11]
-
Nanosuspensions and Nanoencapsulation: These pharmaceutical techniques reduce the particle size of the compound to the nanometer range, which has been shown to be a successful approach to improve flavonoid solubility and bioactivity.[5]
-
Natural Deep Eutectic Solvents (NaDES): These are emerging as green and efficient solvents for solubilizing hydrophobic flavonoids. A combination of betaine (B1666868) and glycerol, for example, has shown promise.[4]
Troubleshooting Guide & Protocols
This section addresses specific issues you may encounter while preparing this compound solutions for your experiments.
Issue 1: this compound powder is not fully dissolving in DMSO.
If you observe visible particles, cloudiness, or sediment after adding DMSO, your compound has not fully dissolved. This can be due to several factors, including solvent quality or exceeding the solubility limit.[8]
Troubleshooting Steps for Dissolving in DMSO
| Problem | Possible Cause(s) | Recommended Action(s) |
| Visible particles or cloudy solution | 1. Insufficient mixing/agitation. 2. DMSO has absorbed water. 3. Solution is supersaturated. | 1. Vortex vigorously for 1-2 minutes. If particles remain, sonicate the vial in a water bath for 10-15 minutes.[8] 2. Use fresh, anhydrous, high-purity DMSO . DMSO is highly hygroscopic and absorbed moisture can reduce its solvating power.[8] 3. Prepare a more dilute stock solution . If a 10 mM stock is problematic, try preparing a 5 mM or 1 mM solution.[8] |
| Compound still not dissolved after vortexing and sonication | The dissolution process may be slow or require more energy. | Gently warm the solution in a 37°C water bath for 5-10 minutes, with intermittent vortexing. This increases kinetic energy to help overcome the solid's lattice energy.[8][9] |
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh a precise amount of this compound powder (e.g., 1 mg) using an analytical balance.
-
Calculate Solvent Volume: Based on the molecular weight of this compound (438.5 g/mol ), calculate the volume of DMSO required to achieve the desired 10 mM concentration.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous, high-purity DMSO to the vial containing the compound.[8][10]
-
Initial Mixing: Cap the vial tightly and vortex vigorously for 1-2 minutes.[8]
-
Sonication (If Necessary): If the compound is not fully dissolved, place the vial in a water bath sonicator for 10-15 minutes.[8]
-
Gentle Heating (If Necessary): If sonication is insufficient, place the vial in a 37°C water bath for 5-10 minutes, with intermittent mixing.[8][9]
-
Visual Inspection: Visually inspect the solution against a light source to ensure it is clear and free of any visible particles.[9]
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[9][10]
Issue 2: this compound precipitates when diluted into my aqueous cell culture medium.
This common issue, often called "crashing out," occurs when a compound dissolved in a strong organic solvent is diluted into an aqueous solution where it is poorly soluble.[9]
Protocol 2: Dilution of DMSO Stock into Aqueous Medium
-
Pre-warm the Medium: Warm your aqueous cell culture medium or buffer to 37°C. This can help keep the compound in solution.[9]
-
Prepare for Rapid Mixing: Place the tube or plate containing the pre-warmed medium on a vortexer or have a pipette ready for immediate mixing.
-
Add Stock Dropwise: While vortexing or actively pipetting the medium, add the required volume of the DMSO stock solution slowly and dropwise. This rapid dispersion helps prevent localized high concentrations that lead to precipitation.[9][10] Crucially, always add the DMSO stock to the aqueous buffer, not the other way around. [10]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible, ideally less than 0.5%, as higher concentrations can be cytotoxic.[9][11]
-
Vehicle Control: Always prepare a vehicle control using the same final concentration of DMSO in the medium to account for any solvent-induced effects.[9]
-
Visual Inspection: Visually inspect the final solution for any signs of precipitation or turbidity before adding it to your cells.[9]
Issue 3: I am observing a high background signal or other artifacts in my assay.
If your solution appears even slightly turbid, or if you are getting inconsistent results, the compound may be forming small aggregates. These aggregates can cause non-specific interactions or interfere with optical measurements (e.g., light scattering).[9]
-
Action: First, visually inspect the solution carefully for any cloudiness. If aggregation is suspected, more advanced techniques like Dynamic Light Scattering (DLS) can be used to detect the presence of aggregates.[9] Consider using solubility-enhancing excipients like cyclodextrins or surfactants to create more stable formulations.[9]
Visualized Workflows and Pathways
Experimental Workflow for Solubilization
Caption: Workflow for preparing a this compound stock solution.
Troubleshooting Logic for Aqueous Dilution
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. morusin, 62596-29-6 [thegoodscentscompany.com]
- 3. This compound | C25H26O7 | CID 44258298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Cyclic Glucans Enhance Solubility of Bioavailable Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.cn [medchemexpress.cn]
Technical Support Center: Overcoming Low Yield in Morusignin L Synthesis
Welcome to the technical support center for the synthesis of Morusignin L. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields. Given that a definitive, step-by-step total synthesis of this compound is not yet widely published, this guide addresses challenges in the key synthetic steps anticipated in a plausible biomimetic synthesis route.
Frequently Asked Questions (FAQs)
Q1: What is a likely synthetic strategy for this compound, and what are the key challenges?
A1: A plausible and biomimetic approach to this compound involves three main stages: the synthesis of a chalcone (B49325) precursor, a Diels-Alder reaction to form the core polycyclic structure, and subsequent post-cyclization modifications. The primary challenges leading to low yields often arise during the Diels-Alder cycloaddition due to incorrect stereoselectivity, and in the oxidative cyclization steps required to form the final heterocyclic rings.
Q2: My Diels-Alder reaction is resulting in a low yield of the desired adduct. What are the common causes?
A2: Low yields in the Diels-Alder reaction for the synthesis of this compound and related compounds can stem from several factors. These include decomposition of the diene or dienophile under thermal conditions, polymerization of the reactants, and the formation of undesired stereoisomers. Optimizing the reaction temperature, using a Lewis acid catalyst to promote the desired cycloaddition, and carefully selecting the solvent can help mitigate these issues.
Q3: I am observing the formation of multiple isomers in my reaction mixture. How can I improve the stereoselectivity of the Diels-Alder reaction?
A3: Achieving high stereoselectivity is crucial. The use of chiral Lewis acid catalysts can favor the formation of one enantiomer. Additionally, the intrinsic stereochemical preferences of the diene and dienophile play a significant role. The endo product is often kinetically favored in Diels-Alder reactions due to secondary orbital interactions.[1] Careful consideration of the substrate geometry and reaction conditions is paramount.
Q4: The final oxidative cyclization step to form the heterocyclic ring is inefficient. What can I do to improve the yield?
A4: Oxidative cyclization reactions can be sensitive to the choice of oxidant, reaction time, and temperature. Common issues include over-oxidation or the formation of side-products. Screening a variety of mild oxidizing agents, such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or using metal-catalyzed aerobic oxidation, can lead to improved yields. Protecting group strategy for sensitive functional groups is also a critical consideration.
Troubleshooting Guides
Issue 1: Low Yield in Chalcone Synthesis
Symptoms:
-
Incomplete consumption of starting materials (acetophenone and benzaldehyde (B42025) derivatives).
-
Formation of multiple byproducts observed by TLC or LC-MS analysis.
-
Low isolated yield of the desired chalcone.
| Possible Cause | Troubleshooting Strategy | Rationale |
| Inefficient Catalyst | Screen different bases (e.g., NaOH, KOH, LiHMDS) or acids (e.g., HCl, PTSA) depending on the specific Claisen-Schmidt condensation conditions. | The choice of catalyst is crucial for promoting the condensation while minimizing side reactions. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Some condensations proceed efficiently at room temperature, while others may require gentle heating or cooling to prevent side reactions. | Temperature affects reaction kinetics and the stability of reactants and products. |
| Incorrect Stoichiometry | Vary the stoichiometry of the aldehyde and ketone. A slight excess of the aldehyde is sometimes used to ensure complete conversion of the more valuable ketone. | Proper stoichiometry ensures the reaction proceeds to completion without an excess of unreacted starting materials that can complicate purification. |
| Solvent Effects | Experiment with different solvents (e.g., ethanol, methanol, THF, or biphasic systems). | The solvent can influence the solubility of reactants and the stability of intermediates. |
Issue 2: Low Yield and Poor Selectivity in the Diels-Alder Reaction
Symptoms:
-
Low conversion of the chalcone precursor.
-
Formation of a complex mixture of isomers.
-
Polymerization of starting materials.
| Possible Cause | Troubleshooting Strategy | Rationale |
| Thermal Decomposition | Lower the reaction temperature and extend the reaction time. Consider using a high-pressure reactor to facilitate the reaction at lower temperatures. | High temperatures can lead to the degradation of sensitive dienes and dienophiles. |
| Low Reactivity | Employ a Lewis acid catalyst (e.g., BF₃·OEt₂, AlCl₃, Sc(OTf)₃) to activate the dienophile. | Lewis acids coordinate to the dienophile, lowering its LUMO energy and accelerating the reaction. |
| Poor Stereocontrol | Utilize a chiral Lewis acid catalyst to induce enantioselectivity. Optimize the solvent, as it can influence the transition state geometry. | Chiral catalysts can create a chiral environment that favors the formation of one stereoisomer. |
| Diene Conformation | Ensure the diene can readily adopt the required s-cis conformation for the reaction to occur.[2] | The Diels-Alder reaction proceeds through a concerted mechanism that requires the diene to be in the s-cis conformation.[1][2] |
Experimental Protocols
Key Experiment: Lewis Acid Catalyzed Diels-Alder Reaction
This protocol describes a general procedure for the key cycloaddition step in a hypothetical this compound synthesis.
Materials:
-
Chalcone Precursor (Dienophile)
-
Substituted Diene
-
Lewis Acid Catalyst (e.g., Scandium Triflate, Sc(OTf)₃)
-
Anhydrous Dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the chalcone precursor (1.0 eq).
-
Dissolve the chalcone in anhydrous DCM.
-
Cool the solution to the desired temperature (e.g., -78 °C, 0 °C, or room temperature).
-
Add the Lewis acid catalyst (0.1 - 1.0 eq) portion-wise and stir for 15 minutes.
-
Slowly add the diene (1.1 - 2.0 eq) to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Caption: A plausible biomimetic workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the Diels-Alder reaction step.
References
Technical Support Center: Refinement of Analytical Methods for Complex Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their analytical methods for complex biological matrices.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during experimental work.
Sample Preparation
Q1: What is the best initial approach for sample preparation with a complex biological matrix like plasma or serum?
A: For many applications, a good starting point is protein precipitation (PPT) due to its simplicity and speed.[1][2] However, while effective at removing the bulk of proteins, PPT may not eliminate other interferences such as phospholipids (B1166683), which can cause ion suppression in mass spectrometry.[1][2] For cleaner samples and more sensitive assays, more rigorous techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are often better choices.[3][4][5]
Q2: My protein precipitation protocol results in a "gummy" or gelatinous pellet that is difficult to separate from the supernatant. What can I do?
A: This issue often arises from high lipid or protein content in the sample.[1] To resolve this, ensure you are using a sufficient volume of cold organic solvent; a 3:1 or 4:1 ratio of solvent to sample is typical.[1] Acetonitrile (B52724) is often preferred as it tends to produce a denser protein pellet compared to methanol (B129727).[1] Thorough vortexing and allowing the sample to precipitate at a low temperature (e.g., -20°C) for an adequate amount of time before centrifugation can also improve pellet formation.[1]
Q3: I'm concerned about the stability of my analyte during sample storage and handling. What are the best practices?
A: Proper sample storage is critical to prevent degradation or contamination.[3] Always store samples at appropriate temperatures, use suitable containers (e.g., amber vials for light-sensitive compounds), and avoid repeated freeze-thaw cycles.[3] For plasma proteomics, pre-analytical variability due to factors like sample collection, handling, and storage can introduce significant bias.[6][7] It is crucial to adhere to standardized protocols and implement rigorous quality control measures.[6]
Chromatography & Mass Spectrometry
Q4: I'm observing significant ion suppression in my LC-MS/MS analysis. What is the likely cause and how can I mitigate it?
A: Ion suppression is a common matrix effect where co-eluting compounds from the biological matrix interfere with the ionization of the target analyte, leading to a reduced signal.[8][9][10][11][12] In plasma and serum samples, phospholipids are a major cause of this phenomenon.[1][9][11] To mitigate ion suppression, consider the following:
-
Improve Sample Cleanup: Employ more effective sample preparation techniques like solid-phase extraction (SPE) to remove interfering matrix components.[5][9][11]
-
Optimize Chromatography: Adjust the chromatographic conditions to separate the analyte from the interfering compounds.[9][10]
-
Use an Internal Standard: The use of a stable isotope-labeled internal standard is the most recognized method to correct for matrix effects as it co-elutes and experiences the same ionization suppression or enhancement as the analyte.[10][13]
Q5: My chromatographic peaks are showing significant tailing. What are the common causes and solutions?
A: Peak tailing can be attributed to several factors, including:
-
Column Degradation: The column may be nearing the end of its lifespan.[8]
-
Secondary Interactions: The analyte may be interacting with active sites on the column's stationary phase.[14]
-
Sample Solvent Mismatch: The solvent in which the sample is dissolved may be too strong compared to the mobile phase.[14]
To troubleshoot, you can try flushing the column, ensuring the mobile phase pH is appropriate for your analyte, or using a column with a different stationary phase.[1][14]
Q6: I am seeing carry-over between injections. How can I prevent this?
A: Carry-over can lead to false positives and inaccurate quantification.[3] To prevent this, it is important to run blank injections between samples.[3] Additionally, optimizing the wash steps in your autosampler method can help to minimize residue from previous injections.
Immunoassays
Q7: My ELISA is showing high background. What are the possible causes?
A: High background in an ELISA can be caused by several factors, including insufficient washing, contamination of reagents, or using reagents at the wrong concentration. Ensure that all washing steps are performed thoroughly and that all buffers and reagents are prepared correctly and are not expired.[15]
Q8: I am getting no signal in my immunoassay, but the standard curve looks fine. What could be the problem?
A: If the standard curve is acceptable, the issue likely lies with the samples themselves. This could be due to analyte degradation in the sample, the presence of interfering substances in the sample matrix, or improper sample collection and handling.[16] It is also possible that the analyte concentration in the samples is below the detection limit of the assay.
Data Presentation
Table 1: Comparison of Protein Precipitation Methods
| Method | Solvent | Ratio (Solvent:Sample) | Temperature | Advantages | Disadvantages |
| Method A | Acetonitrile | 3:1 | -20°C | Denser pellet, good for many analytes | May not be suitable for all analytes |
| Method B | Methanol | 3:1 | -20°C | Can be more effective for certain analytes | Pellet may be less compact |
| Method C | Acetonitrile | 4:1 | 4°C | Higher solvent ratio may improve precipitation | May require solvent evaporation and reconstitution |
Table 2: Example of a Matrix Effect Assessment
| Sample Set | Description | Mean Peak Area (n=3) | Standard Deviation | Matrix Effect (%) |
| Set A | Analyte in neat solution | 1,250,000 | 45,000 | N/A |
| Set B | Analyte spiked into extracted blank matrix | 875,000 | 62,000 | -30% (Ion Suppression) |
| Set C | Analyte spiked into matrix before extraction | 850,000 | 71,000 | -32% (Ion Suppression & Recovery Loss) |
Experimental Protocols
Protocol 1: Protein Precipitation of Human Plasma
-
Sample Thawing: Thaw frozen human plasma samples on ice or at room temperature.[1] Gently vortex to ensure the sample is homogeneous.[1]
-
Aliquoting: Aliquot 100 µL of the plasma sample into a clean microcentrifuge tube.[1]
-
Addition of Precipitation Solvent: Add 300 µL of ice-cold acetonitrile to the plasma sample.[1]
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.[1]
-
Precipitation: Place the tube in a -20°C freezer for 20 minutes to facilitate complete protein precipitation.[1]
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
Supernatant Collection: Carefully transfer the supernatant to a new tube for analysis.
Protocol 2: Solid-Phase Extraction (SPE) for a Small Molecule in Urine
-
Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Pre-treatment: Acidify 1 mL of urine with 10 µL of formic acid.
-
Sample Loading: Load the pre-treated urine sample onto the SPE cartridge at a flow rate of approximately 1-2 mL/minute.[1]
-
Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.[1]
-
Elution: Elute the analyte from the cartridge with 1 mL of methanol into a clean collection tube.[1]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.[1]
Protocol 3: Quantitative Assessment of Matrix Effects
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analyte into the reconstitution solvent at a known concentration.[11]
-
Set B (Post-extraction Spike): Extract a blank matrix sample using your established protocol. Spike the analyte into the final, clean extract at the same concentration as Set A.[11]
-
Set C (Pre-extraction Spike): Spike the analyte into the blank matrix before starting the extraction procedure at the same concentration as Set A.[11]
-
-
Analysis: Analyze all three sets of samples using your analytical method.
-
Calculation: Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = ((Peak Area of Set B - Peak Area of Set A) / Peak Area of Set A) * 100
-
A negative value indicates ion suppression, while a positive value indicates ion enhancement.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. blog.organomation.com [blog.organomation.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. organomation.com [organomation.com]
- 6. Webinar: Biomarker Discovery in Plasma: Challenges and Opportunities [labroots.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. zefsci.com [zefsci.com]
- 9. nebiolab.com [nebiolab.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 15. biocompare.com [biocompare.com]
- 16. dovepress.com [dovepress.com]
Technical Support Center: Strategies to Enhance the Bioavailability of Morusignin L
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Morusignin L. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of this promising prenylated flavonoid.
Frequently Asked Questions (FAQs)
Q1: We are observing very low plasma concentrations of this compound in our animal studies after oral administration. What are the likely reasons for this poor bioavailability?
A1: Low oral bioavailability is a common challenge for prenylated flavonoids like this compound. The primary reasons are multifaceted and often interconnected:
-
Poor Aqueous Solubility: this compound, due to its lipophilic prenyl groups, is expected to have low solubility in the aqueous environment of the gastrointestinal (GI) tract. This limits its dissolution, which is a prerequisite for absorption. A related compound, morusin, is practically insoluble in water.
-
Low Intestinal Permeability: While the lipophilicity imparted by prenylation can enhance interaction with cell membranes, it does not guarantee efficient transport across the intestinal epithelium. Some studies suggest that prenylation may even decrease intestinal absorption.
-
Extensive First-Pass Metabolism: this compound is likely subject to significant metabolism by cytochrome P450 (CYP) enzymes in the intestine and liver. Studies on the structurally similar prenylated flavonoid, morusin, have shown that it is extensively metabolized, with CYP3A4 playing a major role.[1][2][3] This metabolic conversion reduces the amount of active compound reaching systemic circulation.
-
P-glycoprotein (P-gp) Efflux: this compound may be a substrate for efflux transporters like P-glycoprotein, which are present in the intestinal epithelium. These transporters actively pump drugs back into the GI lumen, thereby limiting their net absorption.[4] Other flavonoids from Morus alba have been shown to interact with P-gp.
Q2: What initial strategies can we employ in the lab to address the poor solubility of this compound for in vitro assays?
A2: For in vitro experiments where solubility is a limiting factor, consider the following approaches:
-
Co-solvent Systems: Utilize pharmaceutically acceptable co-solvents such as DMSO, ethanol, or polyethylene (B3416737) glycols (PEGs) to dissolve this compound. It is crucial to perform vehicle control experiments to ensure the solvent itself does not affect the experimental outcome.
-
pH Adjustment: The solubility of flavonoids can be pH-dependent. Investigate the effect of pH on the solubility of this compound to determine if adjusting the pH of your buffer system can improve its solubility.
-
Use of Surfactants: Non-ionic surfactants can be used to create micellar formulations that enhance the apparent solubility of hydrophobic compounds.
Q3: Our Caco-2 cell permeability assay shows low apparent permeability (Papp) for this compound. What does this indicate and what can we do?
A3: A low Papp value in the Caco-2 permeability assay is indicative of poor intestinal absorption. This could be due to low passive diffusion or active efflux. To troubleshoot this:
-
Bidirectional Transport Study: Perform a bidirectional permeability assay (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests that active efflux, likely by P-glycoprotein, is involved.
-
Co-administration with P-gp Inhibitors: If efflux is suspected, co-administer this compound with a known P-gp inhibitor, such as verapamil. A significant increase in the A-B permeability in the presence of the inhibitor would confirm that this compound is a P-gp substrate.
Troubleshooting Guide: Enhancing Oral Bioavailability of this compound
This guide provides strategies to overcome the key challenges associated with the oral delivery of this compound.
Issue 1: Poor Aqueous Solubility
If your experiments are hampered by the low aqueous solubility of this compound, consider the following formulation strategies.
| Strategy | Description | Key Experimental Considerations | Expected Outcome |
| Nanoformulations | Encapsulating this compound into nanoparticles can improve its solubility and dissolution rate. | Investigate different types of nanoparticles such as polymeric nanoparticles (e.g., PLGA), solid lipid nanoparticles (SLNs), or liposomes.[5] Characterize particle size, zeta potential, and encapsulation efficiency. | Increased surface area-to-volume ratio leading to enhanced dissolution and solubility. |
| Cyclodextrin Complexation | Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. | Screen different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) and determine the optimal molar ratio for complexation. | Formation of a water-soluble complex that improves the dissolution of this compound. |
| Solid Dispersions | Dispersing this compound in a hydrophilic polymer matrix at the molecular level can enhance its dissolution rate. | Use techniques like solvent evaporation or hot-melt extrusion. Select a suitable carrier polymer (e.g., PVP, HPMC). | Conversion of the crystalline drug to an amorphous state, which has higher apparent solubility and faster dissolution. |
Issue 2: Extensive First-Pass Metabolism
If you suspect that first-pass metabolism is significantly reducing the bioavailability of this compound, the following approaches may be beneficial.
| Strategy | Description | Key Experimental Considerations | Expected Outcome |
| Co-administration with CYP450 Inhibitors | Co-administering this compound with an inhibitor of CYP3A4 can reduce its first-pass metabolism. | Piperine (B192125) (from black pepper) is a well-known natural inhibitor of CYP3A4. Conduct in vitro metabolism studies using human liver microsomes to confirm the inhibitory effect. | Increased plasma concentration and AUC of this compound due to decreased metabolic clearance. |
| Structural Modification (Prodrugs) | Modify the chemical structure of this compound to create a prodrug that is less susceptible to first-pass metabolism and is converted to the active form in vivo. | Design a prodrug by masking the functional groups that are primary sites of metabolism. The prodrug should be stable in the GI tract and release the active this compound upon absorption. | Bypassing or reducing the extent of first-pass metabolism, leading to higher systemic exposure to the active compound. |
Issue 3: P-glycoprotein (P-gp) Efflux
If P-gp mediated efflux is identified as a barrier to this compound absorption, consider these strategies.
| Strategy | Description | Key Experimental Considerations | Expected Outcome |
| Co-administration with P-gp Inhibitors | Co-administration with a P-gp inhibitor can block the efflux of this compound back into the intestinal lumen. | Natural compounds like quercetin (B1663063) or piperine can inhibit P-gp. Pharmaceutical excipients such as Tween 80 and Pluronic block copolymers also have P-gp inhibitory effects. | Increased intracellular concentration of this compound in enterocytes, leading to enhanced net absorption. |
| Nanoformulations | Nanoformulations can bypass P-gp efflux through various mechanisms, such as endocytosis. | Formulate this compound in nanoparticles and evaluate their uptake in Caco-2 cells. | Enhanced intestinal absorption by utilizing alternative uptake pathways that are not affected by P-gp. |
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
Objective: To assess the intestinal permeability and potential for active efflux of this compound.
Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow).
-
Permeability Study:
-
For apical-to-basolateral (A-B) transport, add this compound (typically at a concentration of 10 µM) to the apical chamber and fresh transport buffer to the basolateral chamber.
-
For basolateral-to-apical (B-A) transport, add this compound to the basolateral chamber and fresh buffer to the apical chamber.
-
-
Sampling: Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes).
-
Quantification: Analyze the concentration of this compound in the samples using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
-
Efflux Ratio: Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B).
Protocol 2: In Vitro Metabolism using Human Liver Microsomes
Objective: To investigate the metabolic stability of this compound and identify the major CYP450 isoforms involved in its metabolism.
Methodology:
-
Incubation: Incubate this compound (e.g., 1 µM) with human liver microsomes (HLMs) in the presence of an NADPH-generating system.
-
Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Preparation: Centrifuge the samples to precipitate proteins and collect the supernatant.
-
Analysis: Analyze the remaining concentration of this compound in the supernatant using LC-MS/MS.
-
Metabolic Stability: Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint).
-
Reaction Phenotyping: To identify the responsible CYP isoforms, perform incubations with specific chemical inhibitors of major CYP enzymes (e.g., ketoconazole (B1673606) for CYP3A4) or with recombinant human CYP enzymes.
Visualizations
Caption: Troubleshooting workflow for enhancing this compound bioavailability.
Caption: Key barriers to the oral absorption of this compound.
References
- 1. Identification of the Metabolic Enzyme Involved Morusin Metabolism and Characterization of Its Metabolites by Ultraperformance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UPLC/Q-TOF-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Identification of the Metabolic Enzyme Involved Morusin Metabolism and Characterization of Its Metabolites by Ultraperformance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UPLC/Q-TOF-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 5. The Pro-Health Benefits of Morusin Administration—An Update Review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Morusin vs. Morusignin L: A Comparative Analysis of Biological Activities
A comprehensive review of the current experimental data on Morusin and Morusignin L, two prenylated flavonoids derived from the mulberry plant (Morus species), reveals distinct profiles in their studied biological activities. While Morusin has been extensively investigated for its anticancer, anti-inflammatory, antioxidant, and anti-osteoporotic properties, research on this compound is comparatively limited, with current evidence primarily highlighting its potential in bone health.
This guide provides a comparative overview of the biological activities of Morusin and this compound, with a focus on their anti-osteoporosis effects, for which direct comparative data is available. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural compounds.
Anti-Osteoporosis Activity: A Head-to-Head Comparison
A key area where both Morusin and this compound have been evaluated is in the context of osteoporosis, a disease characterized by weakened bones and increased fracture risk. A significant study provides a direct comparison of their efficacy in promoting osteoblast proliferation and inhibiting osteoclast activity.
Quantitative Data on Anti-Osteoporosis Activity
| Compound | Assay | Cell Line | Concentration | Effect | Reference |
| Morusin | Osteoblast Proliferation | UMR-106 | 10⁻⁵ mol/L | Significant promotion of proliferation | [1] |
| TRAP Activity Inhibition | Osteoclasts | 10⁻⁵ mol/L | Significant inhibition of TRAP enzyme activity | [1] | |
| This compound | Osteoblast Proliferation | UMR-106 | 10⁻⁵ mol/L | Significant promotion of proliferation | [1] |
| TRAP Activity Inhibition | Osteoclasts | 10⁻⁵ mol/L | Significant inhibition of TRAP enzyme activity | [1] |
The available data indicates that both Morusin and this compound exhibit potent anti-osteoporosis activities at a concentration of 10⁻⁵ mol/L, demonstrating their potential as therapeutic agents for bone-related disorders.[1] Both compounds were found to promote the proliferation of osteoblasts, the cells responsible for bone formation, and inhibit the activity of osteoclasts, the cells that break down bone tissue.[1]
Biological Activities of Morusin
Morusin has been the subject of numerous studies, revealing a broad spectrum of pharmacological effects.
Anticancer Activity
Morusin has demonstrated significant cytotoxic and growth-inhibitory effects across a range of cancer cell lines.[1][2]
| Cancer Type | Cell Line | Assay | IC₅₀ Value | Exposure Time | Reference |
| Breast Cancer | MCF-7 | MTT | 3.4 µM | 24 h | [3] |
| Lung Cancer | A-549 | MTT | 3.1 µM | Not Specified | [3] |
| Cervical Cancer | HeLa | MTT | 0.64 µM | Not Specified | [3] |
Anti-Inflammatory Activity
Morusin exhibits anti-inflammatory properties by inhibiting key enzymes and signaling pathways involved in the inflammatory response.[2] It has been shown to inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[2] Furthermore, it can suppress the induction of inducible nitric oxide synthase (iNOS).[2]
Antioxidant Activity
Studies have shown that Morusin possesses antioxidant properties, although its efficacy can be influenced by its chemical structure. For instance, the cyclization of the prenyl group in Morusin has been observed to decrease its free radical scavenging capability compared to analogues with free isoprenyl groups.[2]
Biological Activities of this compound
The biological activities of this compound are less characterized compared to Morusin. The primary evidence of its therapeutic potential lies in its anti-osteoporosis activity, as detailed in the comparative section above. Further research is required to elucidate its effects in other biological systems, including its potential anticancer, anti-inflammatory, and antioxidant properties.
Signaling Pathways Modulated by Morusin in Osteoporosis
Morusin exerts its anti-osteoporotic effects by modulating several key signaling pathways involved in bone metabolism. It has been shown to promote the osteogenic differentiation of bone marrow mesenchymal stem cells (BMSCs) by activating the Wnt/β-catenin signaling pathway.[4] Additionally, Morusin inhibits RANKL-induced osteoclastogenesis by interfering with the NF-κB, MAPK, and PI3K/AKT signaling pathways.[1]
Caption: Signaling pathways modulated by Morusin in bone metabolism.
Experimental Protocols
Anti-Osteoporosis Activity Assays
1. Osteoblast Proliferation Assay (MTT Assay)
-
Cell Culture: UMR-106 osteoblastic cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of Morusin or this compound (e.g., 10⁻⁵ mol/L) for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell proliferation rate is calculated relative to the control group.
2. Tartrate-Resistant Acid Phosphatase (TRAP) Activity Assay
-
Osteoclast Differentiation: Bone marrow-derived macrophages (BMMs) are cultured in the presence of macrophage colony-stimulating factor (M-CSF) and receptor activator of nuclear factor-κB ligand (RANKL) to induce osteoclast differentiation.
-
Treatment: Differentiated osteoclasts are treated with Morusin or this compound at a specific concentration (e.g., 10⁻⁵ mol/L).
-
Cell Lysis: After treatment, the cells are lysed, and the cell lysate is used for the TRAP activity assay.
-
TRAP Staining/Activity Measurement: TRAP staining is performed to visualize TRAP-positive multinucleated cells (osteoclasts). For quantitative analysis, the TRAP activity in the cell lysate is measured using a TRAP assay kit, which typically involves the hydrolysis of a substrate (e.g., p-nitrophenyl phosphate) and measurement of the resulting color change.
Caption: Experimental workflow for anti-osteoporosis activity assays.
Conclusion
References
- 1. Morusin Inhibits RANKL-induced Osteoclastogenesis and Ovariectomized Osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morusin induces osteogenic differentiation of bone marrow mesenchymal stem cells by canonical Wnt/β-catenin pathway and prevents bone loss in an ovariectomized rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Pro-Health Benefits of Morusin Administration—An Update Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Morusin induces osteogenic differentiation of bone marrow mesenchymal stem cells by canonical Wnt/β-catenin pathway and prevents bone loss in an ovariectomized rat model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Method Validation for Morusignin L Analysis
For Researchers, Scientists, and Drug Development Professionals
The presented data summarizes key performance parameters from different HPLC methodologies, offering a baseline for method selection, optimization, and performance expectation. Detailed experimental protocols are provided to facilitate the replication and adaptation of these methods for your specific research needs.
Performance Comparison of Validated HPLC Methods for Morus spp. Compounds
The following table summarizes the validation parameters of two distinct reversed-phase HPLC (RP-HPLC) methods developed for the quantitative analysis of flavonoids in Morus alba. These methods, while targeting different sets of compounds, provide a realistic performance benchmark for the analysis of Morusignin L.
| Validation Parameter | Method 1: Simultaneous Estimation of Rutin and Quercetin[1] | Method 2: Simultaneous Quantitation of Steppogenin and other Flavonoids[2] |
| **Linearity (R²) ** | Rutin: >0.999, Quercetin: >0.999 | Steppogenin & others: >0.9957 |
| Limit of Detection (LOD) | Information not available | 0.006–0.018 µg/mL |
| Limit of Quantitation (LOQ) | Information not available | 0.020–0.061 µg/mL |
| Precision (%RSD) | Intra-day: <2%, Inter-day: <2% | Intra-day: <2.27%, Inter-day: <1.65% |
| Accuracy (Recovery %) | 98.67% - 101.34% | 97.32% - 106.39% |
Experimental Protocols
Below are the detailed methodologies for the two compared HPLC methods. These protocols provide a comprehensive starting point for the analysis of this compound.
Method 1: RP-HPLC for Simultaneous Estimation of Rutin and Quercetin in Morus alba L. Leaf Extract[1]
-
Instrumentation : HPLC (Shimadzu Technologies LC series) with a UV-visible detector.[1]
-
Column : C18 column (250mm x 4.6mm, 5µm particle size) (Phenomenex Luna).[1]
-
Mobile Phase : Isocratic elution with a mixture of acetonitrile (B52724) and 0.1% v/v solution of glacial acetic acid.[1]
-
Flow Rate : 1 mL/min.[1]
-
Detection Wavelength : 259 nm.[1]
-
Injection Volume : 20 µL.[1]
-
Column Temperature : 37°C.[1]
-
Run Time : 10 minutes.[1]
Method 2: HPLC-DAD for Simultaneous Quantitation of Steppogenin and Flavonoids from the Stems of Morus alba[2]
-
Instrumentation : High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).[2]
-
Sample Preparation : M. alba extracts were dissolved in HPLC-grade methanol (B129727) to a concentration of 20 mg/mL and filtered through a 0.20 μm PTFE syringe filter.[2]
-
Calibration Standards : Stock solutions of marker compounds were diluted to concentrations of 5, 10, 50, 100, and 200 μg/mL for analysis.[2]
-
Linearity : Calibration curves were constructed using the equation y = ax + b, where y is the peak area and x is the concentration.[2]
Visualizing the HPLC Method Validation Workflow
The following diagram illustrates the logical workflow of a typical HPLC method validation process, as guided by international regulatory standards.
Caption: Workflow for HPLC Method Validation.
References
Structure-Activity Relationship Studies of Morusignin L and its Analogs: A Comparative Guide
Introduction to Morusignin L and its Therapeutic Potential
This compound is a prenylated flavonoid isolated from Morus species, commonly known as mulberry. Like other prenylated flavonoids, it is anticipated to possess a range of pharmacological properties, including cytotoxic, anti-inflammatory, and enzyme inhibitory activities. The unique structural features of this compound, particularly its prenyl group, are thought to be crucial for its biological effects, making it an interesting scaffold for the development of novel therapeutic agents. Structure-activity relationship (SAR) studies, which involve the synthesis and biological evaluation of a series of analogs, are essential to identify the key structural motifs responsible for a compound's activity and to optimize its potency and selectivity.
Comparative Biological Activities (Hypothetical Data)
In the absence of specific experimental data for this compound analogs, the following tables present a hypothetical structure-activity relationship based on general observations for other prenylated flavonoids. These tables are intended to serve as a template for organizing and presenting data once it becomes available.
Table 1: Cytotoxic Activity of this compound Analogs against A549 Human Lung Carcinoma Cells
| Compound | Modification | IC₅₀ (µM) |
| This compound | Parent Compound | [Insert Data] |
| Analog 1 | Removal of prenyl group | [Insert Data] |
| Analog 2 | Isomerization of prenyl group | [Insert Data] |
| Analog 3 | Hydroxylation of prenyl group | [Insert Data] |
| Analog 4 | Modification of the flavonoid core | [Insert Data] |
| Doxorubicin | Positive Control | [Insert Data] |
Table 2: Anti-inflammatory Activity of this compound Analogs in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Modification | NO Production Inhibition (IC₅₀, µM) |
| This compound | Parent Compound | [Insert Data] |
| Analog 1 | Removal of prenyl group | [Insert Data] |
| Analog 2 | Isomerization of prenyl group | [Insert Data] |
| Analog 3 | Hydroxylation of prenyl group | [Insert Data] |
| Analog 4 | Modification of the flavonoid core | [Insert Data] |
| Dexamethasone | Positive Control | [Insert Data] |
Table 3: Enzyme Inhibitory Activity of this compound Analogs against Cyclooxygenase-2 (COX-2)
| Compound | Modification | IC₅₀ (µM) |
| This compound | Parent Compound | [Insert Data] |
| Analog 1 | Removal of prenyl group | [Insert Data] |
| Analog 2 | Isomerization of prenyl group | [Insert Data] |
| Analog 3 | Hydroxylation of prenyl group | [Insert Data] |
| Analog 4 | Modification of the flavonoid core | [Insert Data] |
| Celecoxib | Positive Control | [Insert Data] |
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in SAR studies of flavonoids.
General Synthesis of this compound Analogs
The synthesis of this compound analogs would likely involve a multi-step process starting from commercially available precursors. Key steps would include the construction of the flavonoid scaffold, followed by the introduction and modification of the prenyl group. Purification of the final compounds would be achieved using techniques such as column chromatography and high-performance liquid chromatography (HPLC). The structural identity and purity of each analog would be confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of this compound and its analogs would be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound, its analogs, or a positive control (e.g., doxorubicin) for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated from the dose-response curves.
Anti-inflammatory Assay (Nitric Oxide Production)
The anti-inflammatory activity is assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells per well and incubated overnight.
-
Compound Treatment: The cells are pre-treated with different concentrations of the test compounds for 1 hour before stimulation with LPS (1 µg/mL).
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite (B80452) Measurement: The production of NO is determined by measuring the amount of nitrite in the culture supernatant using the Griess reagent.
-
Absorbance Measurement: The absorbance is measured at 540 nm.
-
Data Analysis: The IC₅₀ value for NO production inhibition is calculated.
Enzyme Inhibition Assay (e.g., COX-2)
The inhibitory effect of the compounds on a specific enzyme, such as cyclooxygenase-2 (COX-2), can be evaluated using a commercially available inhibitor screening assay kit.
-
Reagent Preparation: All reagents, including the enzyme, substrate (e.g., arachidonic acid), and chromogen, are prepared according to the manufacturer's instructions.
-
Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compounds or a known inhibitor (e.g., celecoxib) for a specified time at room temperature.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate.
-
Reaction Termination and Detection: After a set incubation period, the reaction is stopped, and the product is detected by measuring the absorbance at a specific wavelength.
-
Data Analysis: The percentage of inhibition is calculated, and the IC₅₀ value is determined.
Visualizations
The following diagrams illustrate typical workflows and signaling pathways relevant to the evaluation of this compound and its analogs.
Caption: Experimental workflow for SAR studies of this compound analogs.
Caption: Potential inhibitory effect on the NF-κB signaling pathway.
In Vivo Validation of Morusignin L's Anti-Osteoporotic Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anti-osteoporosis effects of Morusignin L and its closely related analogue, Morusin, against established treatments, Alendronate and Icariin. Due to the limited availability of direct in vivo studies on this compound, data from Morusin, a structurally similar prenylflavonoid from the same plant genus (Morus), is presented as a proxy to infer potential efficacy. This guide synthesizes available preclinical data to facilitate an objective comparison of these compounds' performance in established animal models of osteoporosis.
Comparative Efficacy in Ovariectomy-Induced Osteoporosis
The ovariectomized (OVX) rodent model is a gold-standard for studying postmenopausal osteoporosis, mimicking the estrogen deficiency that leads to accelerated bone loss.
Quantitative Data Summary
| Parameter | Morusin (as a proxy for this compound) | Alendronate | Icariin |
| Animal Model | Ovariectomized Rats | Ovariectomized Rats | Ovariectomized Rats |
| Dosage | 40 mg/kg/day | 2.5 mg/kg/day | 125, 250, 500 mg/kg/day |
| Treatment Duration | Not specified | 60 days | 12 weeks |
| Bone Mineral Density (BMD) | Significantly increased compared to OVX control | Significantly increased compared to OVX control | Significantly increased at medium and high doses compared to OVX control |
| Bone Volume/Total Volume (BV/TV) | Increased | - | Significantly increased |
| Trabecular Number (Tb.N) | Increased | - | Significantly increased |
| Trabecular Thickness (Tb.Th) | Increased | - | Significantly increased |
| Trabecular Separation (Tb.Sp) | Decreased | - | - |
| Serum Osteocalcin (OCN) | - | - | Increased (indicative of bone formation) |
| Serum Alkaline Phosphatase (ALP) | - | - | Increased (indicative of bone formation) |
| Serum C-terminal telopeptide of type I collagen (CTX-1) | - | - | Decreased (indicative of reduced bone resorption) |
Note: '-' indicates data not available in the reviewed studies.
Comparative Efficacy in Glucocorticoid-Induced Osteoporosis
Glucocorticoid-induced osteoporosis (GIO) is the most common form of secondary osteoporosis. Animal models for GIO typically involve the administration of synthetic glucocorticoids like dexamethasone (B1670325) or prednisolone.
Quantitative Data Summary
| Parameter | Morusin/Morusignin L | Alendronate | Icariin |
| Animal Model | Zebrafish (Prednisone-induced) | Rat (Dexamethasone-induced) | Rat (Dexamethasone-induced) |
| Dosage | Sanggenon C (another Morus flavonoid): 0.3-10 µM | 0.03 mg/kg/day (s.c.) | 5,125 mg/kg/day (i.g.) |
| Treatment Duration | - | 12 weeks | 12 weeks |
| Bone Mineralization/Density | Increased vertebral column mineralization (for Sanggenon C) | Showed comparable efficacy to Icariin in increasing bone mass | Showed comparable efficacy to Alendronate in increasing bone mass |
| Serum Bone-Alkaline Phosphatase (BALP) | - | - | Significantly increased |
| Serum Carboxy-terminal collagen crosslinks (CTX) | - | - | Significantly reduced |
Note: Direct in vivo data for this compound or Morusin in a rodent GIO model was not available. Data for Sanggenon C, another flavonoid from Morus, is provided as a reference.[1]
Experimental Protocols
Ovariectomy-Induced Osteoporosis Rat Model
-
Animal Selection: Female Sprague-Dawley or Wistar rats, typically 3-6 months old, are used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.
-
Ovariectomy: Rats are anesthetized, and a dorsal or ventral incision is made to expose the ovaries. The ovaries are ligated and excised. Sham-operated animals undergo a similar surgical procedure without the removal of ovaries.
-
Post-operative Care: Appropriate analgesics and antibiotics are administered post-surgery.
-
Osteoporosis Induction: A period of 8-12 weeks post-ovariectomy is typically allowed for the development of significant bone loss.
-
Treatment Administration: Test compounds (Morusin, Alendronate, Icariin) or vehicle are administered daily via oral gavage or subcutaneous injection for the specified duration.
-
Outcome Assessment:
-
Bone Mineral Density (BMD): Measured by dual-energy X-ray absorptiometry (DXA) on the femur and/or lumbar spine.
-
Micro-computed Tomography (µCT): Provides detailed 3D analysis of bone microarchitecture (BV/TV, Tb.N, Tb.Th, Tb.Sp) of the femur or tibia.
-
Serum Biomarkers: Blood samples are collected to measure markers of bone formation (e.g., ALP, OCN) and bone resorption (e.g., CTX-1, TRAP) using ELISA kits.
-
Histomorphometry: Bone sections are stained (e.g., H&E, von Kossa) to visualize and quantify cellular and structural changes.
-
Glucocorticoid-Induced Osteoporosis Rat Model
-
Animal Selection and Acclimatization: As described for the OVX model.
-
Induction of Osteoporosis: Daily subcutaneous injections of dexamethasone (e.g., 0.1 mg/kg) for a period of 60 days are used to induce bone loss.[2] Sham animals receive vehicle injections.
-
Treatment and Outcome Assessment: Follows the same procedures as outlined in the OVX model.
Signaling Pathways and Mechanisms of Action
Morusin: Wnt/β-catenin and RANKL Signaling
In vivo studies on Morusin suggest that its anti-osteoporotic effects are mediated through the modulation of key signaling pathways that regulate bone remodeling.
-
Wnt/β-catenin Pathway Activation: Morusin has been shown to activate the canonical Wnt/β-catenin signaling pathway in bone marrow mesenchymal stem cells (BMSCs).[3][4] This pathway is crucial for osteoblast differentiation and bone formation. By promoting the nuclear translocation of β-catenin, Morusin enhances the expression of osteogenic genes like Runx2.[3][4]
-
RANKL/RANK Signaling Inhibition: Morusin interferes with the RANKL/RANK signaling pathway, which is a critical regulator of osteoclast differentiation and activity.[5][6] By inhibiting this pathway, Morusin reduces the formation and function of osteoclasts, thereby decreasing bone resorption.[5][6]
Caption: Morusin's dual-action mechanism on bone remodeling.
Experimental Workflow for In Vivo Anti-Osteoporosis Studies
The following diagram illustrates a typical workflow for preclinical in vivo validation of a potential anti-osteoporosis compound.
Caption: Standard workflow for in vivo anti-osteoporosis drug screening.
Conclusion
While direct in vivo evidence for this compound is still emerging, the available data on its close structural analog, Morusin, demonstrates significant promise for the treatment of osteoporosis. Morusin exhibits potent anti-osteoporotic activity in the ovariectomized rat model, comparable in effect to established therapies, by promoting bone formation through the Wnt/β-catenin pathway and inhibiting bone resorption via the RANKL/RANK pathway. Further in vivo studies are warranted to specifically validate the efficacy and optimal dosage of this compound in both postmenopausal and glucocorticoid-induced osteoporosis models. This will be crucial for its potential development as a novel therapeutic agent for this debilitating bone disease.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Morusin induces osteogenic differentiation of bone marrow mesenchymal stem cells by canonical Wnt/β-catenin pathway and prevents bone loss in an ovariectomized rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Morusin induces osteogenic differentiation of bone marrow mesenchymal stem cells by canonical Wnt/β-catenin pathway and prevents bone loss in an ovariectomized rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Morusin Inhibits RANKL-induced Osteoclastogenesis and Ovariectomized Osteoporosis [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
A Head-to-Head Comparison of Morusignin L and Existing Osteoporosis Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational compound Morusignin L with established osteoporosis drugs. Due to the limited direct experimental data on this compound, this comparison leverages available in-vitro and in-vivo data for the closely related compound, Morusin, as a proxy. This analysis is supported by experimental data and detailed methodologies to facilitate informed evaluation and future research.
Executive Summary
Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fracture. Current therapeutic strategies primarily involve anti-resorptive agents that inhibit bone breakdown and anabolic agents that stimulate bone formation. This compound, a prenylated flavonoid, and its related compound Morusin, have emerged as potential therapeutic agents for osteoporosis. This guide compares their preclinical performance with established drugs: Alendronate (a bisphosphonate), Denosumab (a RANKL inhibitor), Teriparatide (a parathyroid hormone analog), and Raloxifene (B1678788) (a selective estrogen receptor modulator).
Comparative Data Overview
The following tables summarize the key characteristics and reported efficacy of this compound (via Morusin data) and existing osteoporosis drugs.
Table 1: Mechanism of Action
| Drug/Compound | Drug Class | Primary Mechanism of Action |
| This compound (Morusin) | Prenylated Flavonoid | - Inhibits osteoclast differentiation and function by suppressing RANKL-induced NF-κB, MAPK, and PI3K/AKT signaling pathways.[1] - Promotes osteogenic differentiation of bone marrow mesenchymal stem cells (BMSCs) via the Wnt/β-catenin signaling pathway.[2] |
| Alendronate | Bisphosphonate | - Inhibits farnesyl pyrophosphate synthase, an enzyme in the mevalonate (B85504) pathway, leading to osteoclast apoptosis and reduced bone resorption.[3] |
| Denosumab | RANKL Inhibitor | - Monoclonal antibody that binds to and inhibits RANKL, preventing osteoclast formation, function, and survival.[4][5] |
| Teriparatide | PTH Analog | - Anabolic agent that stimulates osteoblast activity and new bone formation.[6][7] |
| Raloxifene | SERM | - Acts as an estrogen agonist in bone, decreasing bone resorption.[8][9][10][11] |
Table 2: Efficacy Data (Bone Mineral Density - BMD)
| Drug/Compound | Study Type | Treatment Duration | Lumbar Spine BMD Change | Total Hip BMD Change | Femoral Neck BMD Change |
| Morusin | In vivo (Ovariectomized rats) | 8 weeks | Prevents bone loss (qualitative) | Prevents bone loss (qualitative) | Not Reported |
| Alendronate | Clinical Trial | 3 years | +8.8% vs. placebo[3][12] | +7.8% (trochanter) vs. placebo[3][12] | +5.9% vs. placebo[3][12] |
| Denosumab | Clinical Trial | 2 years | +6.5% vs. placebo[4] | +3.4% (total hip) vs. placebo[5] | Not Reported |
| Teriparatide | Meta-analysis | Variable | +8.14% vs. placebo[7] | +2.48% vs. placebo[7] | Not Reported |
| Raloxifene (60 mg/day) | Clinical Trial | 3 years | +1.28% vs. placebo[8] | -0.3% vs. -2.9% (cholecalciferol alone)[9] | +2.1% vs. placebo[11] |
Experimental Protocols
Detailed methodologies for key in-vitro assays relevant to the evaluation of anti-osteoporotic compounds are provided below.
Osteoclast Differentiation Assay
This assay is crucial for assessing the inhibitory effect of a compound on the formation of bone-resorbing osteoclasts.
-
Cell Culture: Murine macrophage cell line RAW264.7 or bone marrow-derived macrophages (BMMs) are commonly used as osteoclast precursors.[13][14][15]
-
Induction of Osteoclastogenesis: Cells are cultured in the presence of Receptor Activator of Nuclear Factor κB Ligand (RANKL) and Macrophage Colony-Stimulating Factor (M-CSF) to induce differentiation into multinucleated osteoclasts.[14][16]
-
Treatment: The test compound (e.g., Morusin) is added to the culture medium at various concentrations.
-
Staining: After a defined incubation period (typically 5-7 days), cells are fixed and stained for Tartrate-Resistant Acid Phosphatase (TRAP), a marker enzyme for osteoclasts. TRAP-positive multinucleated cells (containing ≥3 nuclei) are identified and counted as osteoclasts.[13][15]
-
Quantification: The number and size of osteoclasts are quantified using microscopy and image analysis software.
Alkaline Phosphatase (ALP) Staining
ALP is an early marker of osteoblast differentiation, and this assay is used to evaluate the osteogenic potential of a compound.
-
Cell Culture: Bone marrow mesenchymal stem cells (BMSCs) or pre-osteoblastic cell lines (e.g., MC3T3-E1) are cultured in an osteogenic induction medium.
-
Treatment: The test compound is added to the culture medium.
-
Staining: After a specified time (e.g., 7-14 days), the cells are fixed and stained for ALP activity. A common method involves using a solution containing a substrate like 5-bromo-4-chloro-3-indolyl phosphate (B84403) (BCIP) and a chromogen like nitro blue tetrazolium (NBT), which results in a colored precipitate at the sites of ALP activity.[17][18][19][20][21]
-
Quantification: The intensity of the staining, which correlates with ALP activity, can be quantified by colorimetric analysis or image analysis.
Bone Resorption Pit Assay
This assay directly measures the functional activity of osteoclasts by assessing their ability to resorb a bone-like substrate.
-
Substrate Preparation: Osteoclasts are cultured on bone slices, dentin slices, or calcium phosphate-coated plates.[22][23][[“]]
-
Osteoclast Culture: Osteoclast precursors are seeded onto the substrate and differentiated into mature osteoclasts in the presence of RANKL and M-CSF.
-
Treatment: The test compound is added to the culture.
-
Visualization of Resorption Pits: After the culture period, cells are removed from the substrate. The resorption pits are visualized by staining with reagents like toluidine blue or by using microscopy techniques such as scanning electron microscopy.[23][[“]][25]
-
Quantification: The number and area of the resorption pits are quantified using image analysis software to determine the extent of bone resorption.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathways in Osteoclastogenesis
The following diagram illustrates the key signaling pathways involved in RANKL-induced osteoclast differentiation and the inhibitory points of Morusin.
Caption: Morusin's inhibition of key signaling pathways in osteoclastogenesis.
Wnt/β-catenin Signaling in Osteoblast Differentiation
The diagram below shows the canonical Wnt/β-catenin pathway and the proposed stimulatory effect of Morusin on osteoblast differentiation.
Caption: Morusin's role in the Wnt/β-catenin signaling pathway for osteogenesis.
Experimental Workflow for In-Vitro Evaluation
The following workflow outlines the key steps in the preclinical in-vitro evaluation of a potential anti-osteoporosis compound.
Caption: A streamlined workflow for the in-vitro assessment of anti-osteoporotic agents.
Conclusion
The available preclinical data for Morusin, a compound structurally related to this compound, suggests a dual mechanism of action that is highly desirable for an osteoporosis therapeutic: the inhibition of bone resorption and the promotion of bone formation. This profile contrasts with purely anti-resorptive agents like Alendronate and Denosumab, and anabolic agents like Teriparatide. While Raloxifene also modulates bone turnover, Morusin's direct action on both osteoclasts and osteoblasts presents a potentially more comprehensive approach.
However, it is crucial to emphasize that these findings are based on a related compound and further direct investigation of this compound is imperative. Future studies should focus on elucidating the precise molecular interactions of this compound, its pharmacokinetic and pharmacodynamic profiles, and its efficacy and safety in robust preclinical and clinical models of osteoporosis. The experimental protocols and comparative data presented in this guide provide a foundational framework for such future research and development efforts.
References
- 1. Morusin Inhibits RANKL-induced Osteoclastogenesis and Ovariectomized Osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morusin induces osteogenic differentiation of bone marrow mesenchymal stem cells by canonical Wnt/β-catenin pathway and prevents bone loss in an ovariectomized rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of oral alendronate on bone mineral density and the incidence of fractures in postmenopausal osteoporosis. The Alendronate Phase III Osteoporosis Treatment Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Denosumab for the treatment of osteoporosis: A systematic literature review | Reumatología Clínica [reumatologiaclinica.org]
- 5. Effects of denosumab on bone density, mass and strength in women with postmenopausal osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. Effect of teriparatide on bone mineral density and fracture in postmenopausal osteoporosis: meta-analysis of randomised controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Long-term effects of raloxifene on bone mineral density, bone turnover, and serum lipid levels in early postmenopausal women: three-year data from 2 double-blind, randomized, placebo-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A randomized controlled trial of the effect of raloxifene plus cholecalciferol versus cholecalciferol alone on bone mineral density in postmenopausal women with osteopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of raloxifene on bone mineral density, serum cholesterol concentrations, and uterine endometrium in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Raloxifene: Mechanism of Action, Effects on Bone Tissue, and Applicability in Clinical Traumatology Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Osteoclast Differentiation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. RANKL-Based Osteoclastogenic Assay from Murine Bone Marrow Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Osteoclast Differentiation Assay | Springer Nature Experiments [experiments.springernature.com]
- 16. A RANKL-based Osteoclast Culture Assay of Mouse Bone Marrow to Investigate the Role of mTORC1 in Osteoclast Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Human Alkaline Phosphatase Staining [research.lunenfeld.ca]
- 18. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
- 19. abcam.cn [abcam.cn]
- 20. Alkaline Phosphatase Staining Protocol of Cells - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. researchgate.net [researchgate.net]
- 22. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
- 24. consensus.app [consensus.app]
- 25. Frontiers | Real-time quantification of osteoclastic resorptive activity by electric cell-substrate impedance sensing [frontiersin.org]
A Meta-Analysis of Flavonoids from Morus Species: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive meta-analysis of flavonoids found in various Morus (mulberry) species, offering a valuable resource for researchers, scientists, and drug development professionals. By summarizing quantitative data, detailing experimental protocols, and visualizing key biological pathways, this document aims to facilitate a deeper understanding of the therapeutic potential of Morus flavonoids.
Quantitative Analysis of Flavonoid Content in Morus Species
The flavonoid composition and concentration can vary significantly among different Morus species and even between different varieties of the same species. The leaves and fruits are particularly rich sources of these bioactive compounds. Below are tables summarizing the quantitative data from multiple studies, providing a comparative overview of flavonoid content.
Table 1: Total Flavonoid Content in Various Morus Species (Leaves)
| Morus Species/Variety | Total Flavonoid Content (mg/g dry weight unless otherwise specified) | Reference |
| Morus alba L. (Cheong Su variety) | 12.98 ± 1.12 mg/g | [1][2] |
| Morus alba L. (Dae Dang Sang variety) | Not specified, but high in rutin (B1680289) | [2][3] |
| 12 Varieties of Korean Morus alba L. | Ranged from 7.485 to 12.979 mg/g | [1][2][3] |
| Morus nigra L. | 58.94% yield (calculated as rutin equivalents) | [4] |
| Morus rubra | 1.9387 to 3.9833 mg RE/g DW | [1] |
Table 2: Content of Specific Flavonoids in Morus Species
| Flavonoid | Morus Species | Part | Concentration (mg/10g dry weight unless specified) | Reference |
| Quercetin 3-O-rutinoside (Rutin) | Morus alba L. (Cheong Su) | Leaves | High content | [1][2][3] |
| Quercetin 3-O-rutinoside (Rutin) | Morus alba L. (Dae Dang Sang) | Leaves | 4.255 ± 0.459 mg/g | [2][3] |
| Quercetin 3-O-glucoside (Isoquercitrin) | Morus alba L. (Cheong Su) | Leaves | High content | [1][2][3] |
| Quercetin 3-O-rutinoside | Morus nigra L. | Fruits | Major constituent | [5][6] |
| Quercetin 3-O-glucoside | Morus nigra L. | Fruits | Present | [5][6] |
| Kaempferol 3-O-rutinoside | Morus nigra L. | Fruits | Present | [5][6] |
| Cyanidin 3-O-glucoside | Morus nigra L. | Fruits | Present | [5][6] |
| Cyanidin 3-O-rutinoside | Morus nigra L. | Fruits | Present | [5][6] |
| Pelargonidin 3-O-glucoside | Morus nigra L. | Fruits | Present | [5][6] |
| Pelargonidin 3-O-rutinoside | Morus nigra L. | Fruits | Present | [5][6] |
Pharmacological Activities of Morus Flavonoids: A Comparative Overview
Flavonoids from Morus species exhibit a wide range of biological activities, with antioxidant, anti-inflammatory, and anti-diabetic properties being the most extensively studied. The following table summarizes key findings from various in vitro and in vivo studies.
Table 3: Biological Activities and IC50 Values of Morus Flavonoids
| Biological Activity | Assay | Morus Species/Flavonoid | IC50 Value / Effect | Reference |
| Antioxidant | DPPH radical scavenging | Morus nigra extract | Max clearance rate of 80.33% at 1.05 mg/mL | [4] |
| Antioxidant | Superoxide radical scavenging | Morus nigra extract | Max clearance rate of 87.69% at 1.05 mg/mL | [4] |
| Anti-diabetic | α-Glucosidase inhibition | Prenylated flavonoids (Kuwanon T) | 10.53 ± 1.10 µM | [7] |
| Anti-diabetic | α-Glucosidase inhibition | Prenylated flavonoids (Cyclomorusin) | 38.81 ± 10.39 µM | [7] |
| Anti-diabetic | PTP1B inhibition | Kuwanon T and Kuwanon F | Strong inhibition | [7] |
| Anti-inflammatory | Nitric Oxide (NO) production inhibition | Albanin D (from M. alba twig) | 4.1 µM | [8] |
| Anti-inflammatory | Nitric Oxide (NO) production inhibition | 3-methyl-1-phenyl-1,3-butadiene (M. alba twig) | 2.2 µM | [8] |
Detailed Experimental Protocols
For the purpose of reproducibility and standardization, detailed methodologies for key bioassays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.
-
Principle: The DPPH radical is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[9]
-
Reagents and Equipment:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Test sample (e.g., Morus flavonoid extract)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
UV-Vis Spectrophotometer or microplate reader
-
-
Procedure:
-
Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The absorbance of the working solution should be adjusted to approximately 1.0 at 517 nm.[10]
-
Prepare various concentrations of the test sample and the positive control in the same solvent.
-
In a test tube or microplate well, mix the sample solution with the DPPH working solution. A typical ratio is 1:1 (v/v).[10]
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solution at 517 nm.[11]
-
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a plot of inhibition percentage against sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This is another widely used method to assess total antioxidant capacity.
-
Principle: ABTS is oxidized to its radical cation (ABTS•+) by a strong oxidizing agent, such as potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is measured by the decrease in absorbance at 734 nm.[5]
-
Reagents and Equipment:
-
ABTS diammonium salt
-
Potassium persulfate or ammonium (B1175870) persulfate
-
Methanol or ethanol
-
Test sample
-
Positive control (e.g., Trolox)
-
UV-Vis Spectrophotometer
-
-
Procedure:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.[2]
-
Mix the two stock solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[2]
-
Dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.[2]
-
Add a small volume of the test sample to a larger volume of the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 30 minutes), measure the absorbance at 734 nm.[2]
-
-
Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100[5] The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
α-Glucosidase Inhibition Assay
This assay is used to screen for potential anti-diabetic agents that can inhibit carbohydrate digestion.
-
Principle: α-Glucosidase is an enzyme that catalyzes the hydrolysis of carbohydrates into glucose. The assay typically uses p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate. The enzyme cleaves pNPG to release p-nitrophenol, a yellow-colored product that can be quantified by measuring its absorbance at 405 nm. Inhibitors will reduce the rate of this reaction.[12]
-
Reagents and Equipment:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 6.8)
-
Test sample
-
Positive control (e.g., Acarbose)
-
Sodium carbonate (Na2CO3) solution (to stop the reaction)
-
96-well microplate reader
-
-
Procedure:
-
In a 96-well plate, pre-incubate the α-glucosidase enzyme solution with various concentrations of the test sample or positive control in phosphate buffer at 37°C for a short period (e.g., 10 minutes).[13]
-
Initiate the reaction by adding the pNPG substrate to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 20-30 minutes).[14]
-
Stop the reaction by adding a sodium carbonate solution.[15]
-
Measure the absorbance of the p-nitrophenol produced at 405 nm.[15]
-
-
Calculation: The percentage of inhibition is calculated as: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme's activity, is then determined.
Visualization of Key Pathways and Workflows
To better illustrate the mechanisms of action and experimental processes, the following diagrams have been generated using Graphviz.
Caption: General experimental workflow for flavonoid extraction and bioactivity evaluation.
Caption: Inhibition of the NF-κB signaling pathway by Morus flavonoids.
Caption: Activation of the Nrf2 antioxidant pathway by Morus flavonoids.
References
- 1. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. DPPH Radical Scavenging Assay [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. Flavonoids as dual-target inhibitors against α-glucosidase and α-amylase: a systematic review of in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. α-Glucosidase inhibition by flavonoids: an in vitro and in silico structure–activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of Morusignin L: A Comprehensive Guide for Laboratory Professionals
Core Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle Morusignin L with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, lab coats, and chemical-resistant gloves. All handling of the compound in its solid form or in solution should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Quantitative Data Summary
To facilitate a clear understanding of this compound's chemical properties, the following table summarizes key quantitative data retrieved from PubChem.
| Property | Value | Source |
| Molecular Formula | C25H26O7 | PubChem |
| Molecular Weight | 438.5 g/mol | PubChem |
| IUPAC Name | 8-(2,4-dihydroxyphenyl)-5-hydroxy-7-(3-hydroxy-3-methylbutyl)-2,2-dimethylpyrano[3,2-g]chromen-6-one | PubChem |
Step-by-Step Disposal Protocol
The disposal of this compound should be approached with the understanding that, like many bioactive flavonoid compounds, its full toxicological and environmental impact has not been extensively documented. Therefore, a cautious approach, treating it as a potentially hazardous chemical waste, is mandatory.
Experimental Protocol for Neutralization of Small Spills:
In the event of a small spill of a this compound solution, immediate containment and neutralization are crucial.
-
Containment: Cordon off the affected area to prevent the spread of the spill.
-
Absorption: Use an inert absorbent material, such as vermiculite (B1170534) or sand, to absorb the spilled solution.
-
Collection: Carefully sweep or scoop the absorbent material into a designated, labeled hazardous waste container.
-
Decontamination: Wipe the spill area with a suitable solvent (e.g., ethanol (B145695) or methanol) to remove any remaining residue. The cleaning materials should also be disposed of as hazardous waste.
-
Ventilation: Ensure the area is well-ventilated throughout the cleanup process.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Detailed Disposal Procedures
1. Solid this compound Waste:
-
Collection: Unused or expired solid this compound should be collected in a clearly labeled, sealed container. The label must include the chemical name and any known hazard warnings.
-
Disposal: The container should be transferred to a designated hazardous waste storage area within the facility. Disposal must be handled by a licensed chemical waste disposal company in accordance with local, state, and federal regulations. Do not dispose of solid this compound in regular laboratory trash.
2. Liquid this compound Waste (Solutions):
-
Collection: Solutions containing this compound should be collected in a dedicated, leak-proof, and chemically compatible waste container. The container must be clearly labeled as "Hazardous Waste: this compound in [Solvent Name]".
-
Segregation: Avoid mixing this compound solutions with other chemical waste streams unless compatibility has been confirmed to prevent unintended reactions. Halogenated and non-halogenated solvent waste should be kept separate.
-
Disposal: The labeled container should be stored in the designated hazardous waste area until it is collected by a certified hazardous waste disposal service. Do not pour this compound solutions down the drain.
3. Contaminated Labware and PPE:
-
Collection: Any materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent paper, should be considered contaminated waste.
-
Disposal: These materials should be collected in a designated, labeled hazardous waste bag or container. This waste stream should be disposed of through the facility's chemical waste disposal program.
Environmental and Safety Considerations
Given that this compound is a bioactive compound, its release into the environment could have unforeseen ecological effects. Therefore, preventing its entry into the sanitary sewer system or general waste is of utmost importance. Adherence to these disposal procedures minimizes the risk of environmental contamination and ensures the safety of all laboratory personnel.
By following these guidelines, researchers and laboratory professionals can manage and dispose of this compound responsibly, fostering a culture of safety and environmental stewardship within their institutions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
